Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-pyrrolo[1,2-c]pyrimidin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-5H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWGGGLMLASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442633 | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-96-0 | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223432-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct and detailed experimental protocols for the parent compound, this document outlines a proposed synthetic pathway based on established principles of heterocyclic chemistry. The methodologies presented are derived from analogous reactions and are intended to serve as a foundational resource for the synthesis of this and related compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence commencing with a suitably functionalized pyrrole precursor, followed by an intramolecular cyclization to construct the fused pyrimidinone ring. This approach offers a logical and feasible route to the target molecule.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These protocols are based on well-established organic chemistry reactions and should be adapted and optimized as necessary.
Step 1: Synthesis of 1-(Aminomethyl)pyrrole-2-carboxamide
This initial step involves the introduction of an aminomethyl group onto the nitrogen of pyrrole-2-carboxamide.
Protocol:
-
To a solution of pyrrole-2-carboxamide (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add N-(chloromethyl)phthalimide (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(phthalimidomethyl)pyrrole-2-carboxamide.
-
Dissolve the purified product in ethanol and add hydrazine monohydrate (5.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to yield 1-(aminomethyl)pyrrole-2-carboxamide, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
The final step involves the cyclization of the aminomethyl carboxamide intermediate to form the target pyrimidinone ring.
Protocol:
-
Dissolve 1-(aminomethyl)pyrrole-2-carboxamide (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a non-polar solvent like hexane to precipitate the crude product.
-
Collect the solid by filtration and wash with hexane.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the proposed synthetic steps. These values are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of 1-(Aminomethyl)pyrrole-2-carboxamide
| Parameter | Value |
| Reactants | Pyrrole-2-carboxamide, Sodium Hydride, N-(chloromethyl)phthalimide, Hydrazine |
| Solvent | DMF, Ethanol |
| Reaction Temperature | 0 °C to Room Temperature (Aminomethylation), Reflux (Deprotection) |
| Reaction Time | 12 hours (Aminomethylation), 4 hours (Deprotection) |
| Expected Yield | 60-70% (over two steps) |
| Purification Method | Column Chromatography (for intermediate), Filtration (for final) |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactant | 1-(Aminomethyl)pyrrole-2-carboxamide |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Diphenyl ether |
| Reaction Temperature | ~250-260 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 40-50% |
| Purification Method | Recrystallization or Column Chromatography |
Alternative Synthetic Approaches
While the proposed route provides a logical pathway, other synthetic strategies for the construction of the pyrrolo[1,2-c]pyrimidine core have been reported and could potentially be adapted to yield the desired 1-oxo derivative.
Reaction of Pyrrole-2-carbaldehyde with Isocyanates
An alternative approach could involve the reaction of pyrrole-2-carbaldehyde with an isocyanate derivative, followed by a cyclization and reduction sequence.
Caption: Alternative multi-step synthesis of this compound.
This technical guide provides a foundational framework for the synthesis of this compound. The proposed protocols, based on established chemical transformations, offer a starting point for researchers to develop and optimize the synthesis of this important heterocyclic scaffold. Further experimental validation is necessary to confirm the viability and efficiency of these proposed routes.
An In-depth Technical Guide to the Chemical Properties of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-c]pyrimidine scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry. While various isomers of pyrrolopyrimidines have been extensively studied for their diverse biological activities, the Pyrrolo[1,2-c]pyrimidin-1(2H)-one core remains a less explored yet potentially valuable pharmacophore. This technical guide provides a comprehensive overview of the known chemical properties of this compound and its derivatives, with a focus on its synthesis, reactivity, and spectroscopic characterization. Due to the limited direct research on the unsubstituted title compound, this guide draws insights from studies on substituted and saturated analogs, particularly the saxitoxin degradation product, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this heterocyclic system.
Introduction
Fused heterocyclic systems are the cornerstone of many therapeutic agents. Among these, the pyrrolopyrimidine nucleus has emerged as a "privileged scaffold" due to its presence in numerous biologically active compounds. Different isomeric forms of pyrrolopyrimidines, such as the pyrrolo[2,3-d]-, [3,2-d]-, and [3,4-d]pyrimidines, have been the subject of intensive research, leading to the development of compounds with anticancer, antiviral, and kinase inhibitory activities.[1][2]
The Pyrrolo[1,2-c]pyrimidine isomer, and specifically its 1(2H)-one derivative, represents a relatively underexplored area of chemical space. A significant early encounter with this ring system was through the study of the potent neurotoxin, saxitoxin. Degradation studies of saxitoxin by Rapoport and colleagues in the 1960s led to the isolation and characterization of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, providing the first concrete evidence of this heterocyclic core's existence in a biologically relevant context.[3] This historical connection to a powerful natural product underscores the potential for derivatives of this scaffold to interact with biological targets.
This guide will synthesize the available information on the chemical properties of this compound, providing a detailed look at its synthesis, structural features, and reactivity.
Synthesis of the this compound Core
The synthesis of the pyrrolo[1,2-c]pyrimidine ring system can be achieved through several strategic approaches. While methods specifically targeting the 1(2H)-one are not extensively documented, general synthetic routes to the core can be adapted, and studies on related structures provide valuable insights.
Synthesis via Degradation of Saxitoxin
The first reported isolation of a Pyrrolo[1,2-c]pyrimidin-1-one derivative was from the chemical degradation of saxitoxin. While not a synthetic method for routine laboratory use, this discovery was crucial for the initial structural elucidation.
General Synthetic Strategies for the Pyrrolo[1,2-c]pyrimidine Core
More practical synthetic routes to the broader class of pyrrolo[1,2-c]pyrimidines have been developed and can potentially be adapted to produce the 1(2H)-one derivative.
A common and versatile method for constructing the pyrrolo[1,2-c]pyrimidine skeleton is the 1,3-dipolar cycloaddition reaction. This approach typically involves the in-situ generation of a pyrimidinium ylide, which then reacts with a suitable dipolarophile.
-
Experimental Protocol:
-
Quaternization: A substituted pyrimidine is quaternized by reacting it with an α-halo ketone or a related alkylating agent to form the corresponding pyrimidinium salt.
-
Ylide Formation: The pyrimidinium salt is treated with a base (e.g., a tertiary amine or an inorganic base) to generate the pyrimidinium ylide in situ.
-
Cycloaddition: The ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkyne or alkene, to yield the pyrrolo[1,2-c]pyrimidine core.[4]
-
The logical workflow for this synthetic approach is illustrated in the following diagram:
Caption: General workflow for the synthesis of Pyrrolo[1,2-c]pyrimidines via 1,3-dipolar cycloaddition.
Another powerful method involves the condensation of pyrrole-2-carbaldehydes with reagents containing an active methylene group and a suitable leaving group.
-
Experimental Protocol:
-
A pyrrole-2-carbaldehyde is reacted with a reagent such as tosylmethyl isocyanide (TosMIC) or an isocyanoacetate ester in the presence of a base.
-
The reaction proceeds through a series of condensation and cyclization steps to afford the pyrrolo[1,2-c]pyrimidine ring system.[3]
-
The logical relationship for this synthetic pathway is depicted below:
Caption: Synthesis of Pyrrolo[1,2-c]pyrimidines from Pyrrole-2-carbaldehydes.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the unsubstituted this compound is scarce. However, data for related compounds provide a useful reference point.
Physicochemical Properties
The following table summarizes the available physicochemical data for a related tetrahydropyrrolo[1,2-a]pyrimidine derivative. It is important to note that this is a different isomer, but it provides a general idea of the properties of a saturated pyrrolopyrimidine system.
| Property | Value | Source |
| Molecular Formula | C8H8N2O3 | [1][4] |
| Molecular Weight | 180.16 g/mol | [1][4] |
| XLogP3 | -0.8 | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1][4] |
| Hydrogen Bond Acceptor Count | 3 | [1][4] |
| Rotatable Bond Count | 1 | [1][4] |
| Exact Mass | 180.05349212 Da | [1][4] |
| Monoisotopic Mass | 180.05349212 Da | [1][4] |
| Topological Polar Surface Area | 70 Ų | [1][4] |
| Heavy Atom Count | 13 | [1][4] |
Table 1: Physicochemical properties of 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of pyrrolo[1,2-c]pyrimidine derivatives.
-
¹H NMR: The proton NMR spectra of substituted pyrrolo[1,2-c]pyrimidines typically show characteristic signals for the protons on the fused ring system. For example, in some derivatives, the H-6 proton appears as a singlet around 7.83–7.91 ppm, confirming the regioselectivity of the cycloaddition reaction. The H-1 and H-4 protons may appear as doublets with small coupling constants.[4]
-
¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The carbonyl carbon (C=O) in related structures is typically observed at around 190 ppm.[4]
The following table presents representative NMR data for a substituted pyrrolo[2,3-d]pyrimidinone, which can serve as a comparative reference.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) | 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 | [5] |
Table 2: NMR Data for a Tricyclic Pyrrolo[2,3-d]pyrimidinone Derivative.
Reactivity and Chemical Transformations
The reactivity of the this compound core is expected to be influenced by the presence of the lactam functionality and the aromatic pyrrole ring.
-
N-Alkylation and N-Arylation: The nitrogen atoms in the ring system can be susceptible to alkylation or arylation, allowing for the introduction of various substituents.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally electron-rich and can undergo electrophilic aromatic substitution reactions, although the reactivity will be modulated by the presence of the pyrimidinone ring.
-
Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of lactams, such as reduction or conversion to other functional groups. For instance, in related pyrrolo[2,3-d]pyrimidinones, the carbonyl group can be converted to an imine through condensation with amines.[5]
Biological Activity and Signaling Pathways (Inferred)
Direct biological studies on this compound are not well-documented in the current literature. However, the broad spectrum of biological activities exhibited by other pyrrolopyrimidine isomers provides a strong rationale for investigating the potential of this scaffold.
Derivatives of the closely related pyrrolo[2,3-d]-, [3,2-c]-, and [3,4-d]pyrimidine systems have shown potent activity as:
-
Anticancer Agents: Many pyrrolopyrimidine derivatives have been developed as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[5][6]
-
Antiviral Agents: Some pyrrolopyrimidines have demonstrated efficacy against viral replication.
-
Antibacterial Agents: The scaffold has also been explored for the development of new antibacterial compounds.
Given that saxitoxin, from which a Pyrrolo[1,2-c]pyrimidin-1-one derivative is formed, is a potent sodium channel blocker, it is plausible that compounds containing this core may have neurological activity. However, the degradation product itself was found to be non-toxic and had reduced binding to neuroblastoma-glioma hybrid cells compared to saxitoxin.[7]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by pyrrolopyrimidine derivatives, based on the known activities of other isomers.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolopyrimidine derivative.
Conclusion and Future Directions
The this compound scaffold represents an intriguing yet underexplored area of medicinal chemistry. While direct research on the parent compound is limited, the historical connection to saxitoxin and the well-established biological activities of other pyrrolopyrimidine isomers suggest that this core has significant potential for the development of novel therapeutic agents.
Future research should focus on:
-
Developing efficient and scalable synthetic routes to a variety of substituted this compound derivatives.
-
Conducting thorough physicochemical and spectroscopic characterization of these new compounds.
-
Screening these compounds for a wide range of biological activities, particularly as kinase inhibitors and for neurological effects.
-
Elucidating the mechanism of action and identifying the specific molecular targets of any active compounds.
This technical guide provides a solid foundation for initiating such research programs, with the ultimate goal of unlocking the therapeutic potential of this promising heterocyclic system.
References
- 1. 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid | C8H8N2O3 | CID 68059052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid, (S)- | C8H8N2O3 | CID 57907501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of saxitoxin: detection and biological activity of its reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Characterization of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural characterization of the pyrrolo[1,2-c]pyrimidin-1(2H)-one core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public domain data for the unsubstituted parent compound, this document focuses on the synthesis and characterization of closely related derivatives, drawing from key literature to provide a comprehensive understanding of its structural features. The primary reference for the synthesis of the core structure is the work of Alvarez, Fernández, and Joule, who developed a versatile procedure for the preparation of 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-ones.
Synthesis and Spectroscopic Analysis
The synthesis of the this compound scaffold and its derivatives has been reported, providing valuable insights into its structural properties through various analytical techniques.
Experimental Protocols
General Procedure for the Synthesis of 1,2-Dihydropyrrolo[1,2-c]pyrimidin-1-ones:
The synthesis of 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-ones has been achieved starting from pyrrole.[1] A versatile procedure allows for the introduction of substituents at positions 5 or 7, which is particularly relevant for the synthesis of analogues of marine alkaloids like the variolins.[1]
Synthesis of 5-Arylpyrrolo[1,2-c]pyrimidin-1(2H)-ones:
A method for the preparation of 2-substituted 5-arylpyrrolo[1,2-c]pyrimidinones has been described, which proceeds via a palladium(0)-catalyzed coupling reaction utilizing 5-trimethylstannylpyrrolopyrimidinones as key intermediates.
Spectroscopic Data
Table 1: Representative ¹H NMR Spectral Data for Pyrrolopyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Pyrrolo[2,3-d]pyrimidine derivative | DMSO-d₆ | 12.97 (s, 1H, NH), 8.63 (s, 1H), 7.95 (d, J = 2.6 Hz, 1H)[2] |
| N-phenyl pyrrolopyrimidine | CDCl₃ | 8.71 (s, 1H), 7.71-7.67 (m, 2H), 7.60-7.52 (m, 3H), 7.46-7.39 (m, 1H), 6.80 (d, J = 3.7 Hz, 1H)[2] |
| N-4-fluorophenyl pyrrolopyrimidine | CDCl₃ | 8.70 (s, 1H), 7.70-7.63 (m, 2H), 7.27-7.23 (m, 2H), 7.50 (d, J = 3.7 Hz, 1H), 6.80 (d, J = 3.7 Hz, 1H)[2] |
| N-pyridine pyrrolopyrimidine | CDCl₃ | 8.97 (s, 1H), 8.72 (s, 1H), 8.71-8.65 (m, 1H), 8.19 (ddd, J = 8.2, 2.7, 1.5 Hz, 1H), 7.59 (d, J = 3.7 Hz, 1H), 7.53 (dd, J = 8.3, 4.7 Hz, 1H), 6.86 (d, J = 3.7 Hz, 1H)[2] |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | CDCl₃ | 7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H)[3] |
Table 2: Representative ¹³C NMR Spectral Data for Pyrrolopyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | CDCl₃ | 159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37[3] |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | CDCl₃ | 158.99, 158.75, 147.95, 135.48, 131.82, 130.96, 130.22, 122.09, 105.69, 102.31, 42.21, 37.62, 30.02, 29.63, 27.99, 25.53[3] |
Table 3: Representative Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for Pyrrolopyrimidine Derivatives
| Compound | IR (KBr, cm⁻¹) | HRMS (ESI) [M+H]⁺ |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Not Available | calcd for C₁₇H₁₇ClN₃O: 314.1060, found 314.1058[3] |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | Not Available | calcd for C₁₈H₁₉BrN₃O: 372.0711, found 372.0710[3] |
| 5-(6-(4-Methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3410, 3226, 3114, 2958, 1702, 1652, 1561 | Not Available |
Experimental Workflows and Synthetic Pathways
The synthesis of the this compound core and its derivatives involves multi-step sequences. Visualizing these workflows can aid in understanding the synthetic strategy.
Caption: Synthetic pathway to this compound derivatives.
Logical Relationships in Structural Analysis
The structural elucidation of novel compounds relies on a logical workflow that integrates data from various analytical techniques.
Caption: Workflow for structural elucidation of organic compounds.
Conclusion
The structural characterization of this compound and its derivatives is crucial for the development of new therapeutic agents. While a complete dataset for the parent compound is not publicly accessible, the analysis of related structures provides a solid foundation for understanding the spectroscopic and structural properties of this heterocyclic system. The synthetic routes developed by Alvarez, Fernández, and Joule offer a versatile platform for the generation of diverse libraries of these compounds for further investigation. Future work in this area would benefit from the public dissemination of detailed characterization data for the parent this compound to facilitate broader research efforts.
References
- 1. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Spectroscopic Profile of Pyrrolo[1,2-c]pyrimidines: A Technical Guide for Researchers
For Immediate Release
Spectroscopic Data of Pyrrolo[1,2-c]pyrimidine Derivatives
The following tables summarize the key spectroscopic data for various substituted Pyrrolo[1,2-c]pyrimidine derivatives, including 1H NMR, 13C NMR, Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. This information has been collated from peer-reviewed scientific literature.
1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | CDCl3 | 8.62 (s, 1H), 7.36 (d, J = 6.4 Hz, 1H), 7.20 (d, J = 6.5 Hz, 1H), 6.60 (d, J = 3.6 Hz, 1H), 6.36 (d, J = 3.6 Hz, 1H), 2.54 (s, 3H)[1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine (3b) | CDCl3 | 8.21 (s, 1H), 7.42 (d, J = 6.5 Hz, 1H), 7.28 (d, J = 6.7 Hz, 1H), 7.03 (s, 2H), 6.75 (d, J = 3.7 Hz, 1H), 6.57 (d, J = 3.7 Hz, 1H), 2.38 (s, 3H), 2.00 (s, 6H)[1] |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a) | CDCl3 | 8.57 (s, 1H), 8.22 (s, 1H), 7.94 (d, J = 8.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H), 6.74–6.79 (m, 2H), 2.55 (s, 3H), 2.40 (s, 3H)[1] |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine (2b) | CDCl3 | 8.29 (s, 1H), 8.12 (s, 1H), 7.96 (d, J = 7.9 Hz, 2H), 7.31 (d, J = 7.9 Hz, 2H), 6.98 (s, 2H), 6.93 (d, J = 3.9 Hz, 1H), 6.88 (d, J = 4.0 Hz, 1H), 2.40 (s, 3H), 2.35 (s, 3H), 1.90 (s, 6H)[1] |
| 2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium Iodide (4a(I)) | CDCl3 | 11.32 (s, 1H), 7.54 (d, J = 7.3 Hz, 1H), 7.03 (d, J = 7.5 Hz, 1H), 6.98 (dd, J = 3.8, 1.0 Hz, 1H), 6.83 (d, J = 3.8 Hz, 1H), 4.51 (s, 3H), 2.96 (s, 3H)[1] |
| Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate (15) | CDCl3 | 8.59 (s, 1H), 8.17 (s, 1H), 6.61 (s, 1H), 4.46 (q, J = 7 Hz, 2H), 2.57 (s, 3H), 2.38 (s, 3H), 1.45 (t, J = 7 Hz, 3H)[2] |
| 3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine (18) | CDCl3 | 8.18 (s, 2H), 8.13 (s, 2H), 7.84 (d, J = 8 Hz, 4H), 7.27 (d, J = 8 Hz, 4H), 2.37 (s, 6H), 1.89 (s, 6H)[2] |
13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | CDCl3 | 136.5, 131.0, 130.1, 119.4, 115.1, 113.4, 98.7, 11.2[1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine (3b) | CDCl3 | 139.4, 139.1, 137.1, 130.98, 130.96, 128.7, 126.7, 122.3, 116.6, 113.7, 99.6, 21.3, 20.0[1] |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine (2a) | CDCl3 | 144.4, 139.7, 137.0, 136.2, 129.8, 129.5, 128.7, 123.1, 117.9, 115.4, 105.7, 21.8, 11.4[1] |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine (2b) | CDCl3 | 144.5, 140.6, 139.8, 139.0, 136.9, 136.7, 129.8, 129.4, 128.84, 128.78, 126.0, 125.4, 119.0, 115.4, 106.1, 21.8, 21.3, 19.9[1] |
| Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate (15) | CDCl3 | 165.4, 135.5, 127.7, 127.0, 122.6, 119.4, 116.7, 115.6, 61.6, 14.7, 11.4, 10.5[2] |
Infrared (IR) Spectroscopic Data
| Compound | Technique | Wavenumber (ṽ, cm-1) |
| 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | ATR, neat | 3062, 1715, 1631, 1523, 1433, 1397, 1353, 1313, 1298, 1021, 991, 859, 789, 761, 685, 607, 572, 437[1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine (3b) | ATR, neat | 2905, 1613, 1540, 1465, 1401, 1348, 1318, 1299, 1036, 1008, 887, 860, 794, 764, 735, 714, 672, 607, 546, 418[1] |
High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 7-Methylpyrrolo[1,2-c]pyrimidine (3a) | ESI+ | [M+H]+ 133.0760 | 133.0762[1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine (3b) | ESI+ | [M+H]+ 237.1386 | 237.1388[1] |
| Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate (15) | Not specified | C12H15N2O2: 219.1134 | 219.1127[2] |
| 3-Tosyl-7-(2-(3-tosylpyrrolo[1,2-c]pyrimidin-7-yl)propan-2-yl)pyrrolo[1,2-c]pyrimidine (18) | Not specified | C31H29N4O4S2: 585.1622 | Not specified[2] |
Experimental Protocols
The synthesis and spectroscopic characterization of Pyrrolo[1,2-c]pyrimidine derivatives generally follow established organic chemistry methodologies. Below are generalized protocols based on the cited literature.
General Synthesis of Pyrrolo[1,2-c]pyrimidines
A common synthetic route involves the base-induced condensation of pyrrole-2-carbaldehydes with either toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate.[2] Another approach involves the reaction of 4-(2-pyridyl)pyrimidine with bromoacetophenones to form pyrimidinium bromides, which then undergo cycloaddition with activated alkynes.[3]
Example Protocol for Synthesis of 7-Substituted-3-tosylpyrrolo[1,2-c]pyrimidines:
-
A solution of the appropriate 1-substituted-1H-pyrrole-2-carbaldehyde and toluenesulfonylmethyl isocyanide (TosMIC) in a suitable solvent (e.g., a mixture of dimethoxyethane and ethanol) is prepared.
-
A base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for a specified period.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[2][4]
-
Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]
Infrared (IR) Spectroscopy:
-
IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Samples can be analyzed as neat solids using an Attenuated Total Reflectance (ATR) accessory or as KBr pellets.
-
Characteristic absorption bands are reported in wavenumbers (cm-1).
Mass Spectrometry (MS):
-
High-resolution mass spectra are typically obtained using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or other high-resolution mass analyzer.[1][2]
-
The data is used to confirm the elemental composition of the synthesized compounds.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of Pyrrolo[1,2-c]pyrimidine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unraveling the Intricacies of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities, most notably potent anticancer and antiviral effects. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this class of compounds. Through a comprehensive review of existing literature, we delineate the primary molecular targets and signaling pathways modulated by this compound derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a deeper understanding and guide future drug discovery and development efforts.
Introduction
This compound and its analogues represent a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery. Their diverse biological activities stem from their ability to interact with various key cellular targets, leading to the modulation of critical signaling pathways. This guide focuses on the primary mechanisms through which these compounds exert their cytotoxic and antiviral effects, with a particular emphasis on their roles as tubulin polymerization inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Anticancer Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence points to the disruption of microtubule dynamics as a primary mechanism for the anticancer activity of this compound derivatives. Many of these compounds are designed as analogues of combretastatin A-4, a potent natural product that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro activity of various this compound derivatives and related pyrrolopyrimidine scaffolds.
Table 1: In Vitro Cytotoxicity of Pyrrolopyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10t (pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | [1] |
| SGC-7901 | 0.15 | [1] | |
| MCF-7 | 0.21 | [1] | |
| Compound 4c (quinoline derivative) | MDA-MB-231 | - | [2] |
| Compound 2a (N-pyrrole-pyrimidine-5-cyano) | SKOV-3 | 1031.135 (µg/mL) | [3] |
| MCF-7 | 846.4994 (µg/mL) | [3] | |
| Compound 3c (tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one) | A549 | 6.6 | [4] |
| A549 | 5.9 | [5] | |
| Compound 8a (tricyclic pyrrolo[2,3-d]pyrimidine) | HT-29 | 19.22 | [6][7] |
| Compound 10a (tricyclic pyrrolo[2,3-d]pyrimidine) | HeLa | ~23-28 | [6] |
| MCF-7 | ~23-28 | [6] | |
| HT-29 | ~23-28 | [6] | |
| Compound 5k (pyrrolo[2,3-d]pyrimidine derivative) | HepG2 | - | [8] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Assay Type | IC50 (µM) | Reference |
| 10t (pyrrolo[3,2-c]pyridine derivative) | Tubulin Polymerization | Potent inhibition at 3 µM and 5 µM | [1] |
| Compound 4c (quinoline derivative) | Tubulin Polymerization | 17 ± 0.3 | [2] |
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
The inhibition of tubulin polymerization by this compound derivatives triggers a cascade of cellular events, ultimately leading to apoptosis. The diagram below illustrates this signaling pathway.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical History of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and history of the Pyrrolo[1,2-c]pyrimidin-1(2H)-one core, a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key synthetic milestones, and an exploration of the biological activities associated with this class of compounds.
A Serendipitous Beginning and the Dawn of Targeted Synthesis
The story of the pyrrolo[1,2-c]pyrimidine ring system begins not with a targeted design, but with an unexpected discovery. In 1949, Herz inadvertently synthesized the first derivative of this class, 1-phenylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid, during a reinvestigation of the reaction between pyrrole-2-carbaldehyde and hippuric acid[1]. This serendipitous finding laid the groundwork for future exploration of this novel heterocyclic system.
It was not until 1963 that a deliberate and targeted synthesis of a pyrrolo[1,2-c]pyrimidine was achieved. Boekelheide and his team successfully prepared 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine through a classical Chichibabin reaction, marking a significant step forward in the systematic study of this scaffold[1]. Two years later, in 1965, Rapoport and colleagues accomplished the synthesis of the parent pyrrolo[1,2-c]pyrimidine molecule. Their work also led to the isolation of a related derivative, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, as a chemical degradation product of the potent neurotoxin, saxitoxin[1].
A major advancement in the construction of the pyrrolo[1,2-c]pyrimidine core came in the 1970s with the independent and nearly simultaneous discoveries by Suzuki and Kitagawa. In 1976, Suzuki reported that the reaction of methyl isocyanoacetate with pyrrole-2-carbaldehydes provided a powerful method for constructing pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters[1]. Shortly after, in 1979, Kitagawa demonstrated a similar powerful synthesis using tosylmethyl isocyanide (TosMIC) with pyrrole-2-carbaldehydes to yield 3-tosylpyrrolo[1,2-c]pyrimidines[1]. These methods offered more efficient and versatile routes to this heterocyclic system, opening the door for broader investigation into its chemical and biological properties.
Key Historical Syntheses: Experimental Protocols
To provide a practical resource for researchers, the detailed experimental protocols for these seminal syntheses are outlined below.
Herz's Inadvertent Synthesis (1949) - Conceptual Pathway
Caption: Conceptual workflow for Herz's inadvertent synthesis.
Boekelheide's Targeted Synthesis (1963) - Chichibabin Reaction
Boekelheide's synthesis of 3-methyl-6-phenylpyrrolo[1,2-c]pyrimidine utilized a Chichibabin reaction. The general workflow for this type of synthesis is as follows:
Caption: General workflow for Boekelheide's Chichibabin synthesis.
Rapoport's Synthesis of the Parent Compound (1965)
Rapoport's synthesis involved the cyclization of 3-(4-pyrimidyl)-1-propanol. The experimental workflow can be visualized as:
Caption: Workflow for Rapoport's synthesis of the parent scaffold.
Suzuki (1976) and Kitagawa (1979) Methodologies
The more modern and efficient syntheses developed by Suzuki and Kitagawa involve the base-induced condensation of pyrrole-2-carbaldehydes with isocyanide derivatives.
Experimental Protocol:
To an ice-bath-cooled solution of a substituted pyrrole-2-carbaldehyde (1 equivalent) in a suitable solvent (e.g., dioxane), tosylmethyl isocyanide (TosMIC) or an ethyl isocyanoacetate (1.3 equivalents) and a base such as 1,8-diazabicycloundec-7-ene (DBU) (1.3 equivalents) are added. The reaction mixture is stirred for a period of 2 to 48 hours at a temperature ranging from 20 to 80 °C, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with 1M aqueous hydrochloric acid. The product is then extracted into an organic solvent.
Caption: Experimental workflow for the Suzuki and Kitagawa syntheses.
Biological Significance and Therapeutic Potential
While the early history of this compound is rooted in synthetic chemistry, subsequent research has unveiled the significant biological potential of the broader pyrrolopyrimidine class of molecules. These scaffolds have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.
Although specific quantitative data for this compound derivatives is still emerging in the public domain, the general class of pyrrolopyrimidines has demonstrated potent activity against various biological targets. For instance, different isomers of pyrrolopyrimidines have been shown to inhibit tyrosine kinases, which are crucial mediators in cell signaling pathways that are often dysregulated in cancer.
The structural similarity of the pyrrolopyrimidine core to endogenous purines allows these compounds to act as competitive inhibitors at the ATP-binding sites of kinases. This mechanism of action is a well-established strategy in modern drug discovery.
Caption: General signaling pathway of kinase inhibition by pyrrolopyrimidines.
Future Directions
The rich history of the this compound core, from its serendipitous discovery to the development of efficient synthetic routes, has paved the way for its exploration as a privileged scaffold in drug discovery. While the broader class of pyrrolopyrimidines has shown immense therapeutic promise, further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound derivatives. Future studies focusing on the synthesis and screening of focused libraries of these compounds against various biological targets will be crucial in unlocking their full therapeutic potential. The detailed synthetic protocols and historical context provided in this whitepaper aim to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
Literature Review: The Elusive Pyrrolo[1,2-c]pyrimidin-1(2H)-one Core
A comprehensive literature survey reveals that the pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold is a sparsely explored area of chemical space. While the broader class of pyrrolopyrimidines has garnered significant attention for its diverse biological activities, detailed information, including synthetic protocols and biological data, for the specific title compound is notably absent in the public domain. However, a closely related saturated derivative, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, has been identified as a degradation product of the potent neurotoxin, saxitoxin.
This technical guide will focus on the available information for this dihydro-pyrrolo[1,2-c]pyrimidin-1-one, a tangible entry point into this heterocyclic system. The connection to saxitoxin provides a unique context for the relevance of this scaffold.
The Link to Saxitoxin: A Degradation Product of Interest
The most significant mention of a pyrrolo[1,2-c]pyrimidin-1-one derivative in the scientific literature is the isolation and characterization of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one. This compound was identified as a degradation product of saxitoxin, a potent paralytic shellfish toxin.[1] The structural elucidation of this degradation product was a key step in understanding the complex structure of saxitoxin itself.
Synthesis and Experimental Protocols
Degradation of Saxitoxin
The seminal work by Schuett and Rapoport describes the degradation of saxitoxin to the pyrrolopyrimidine derivative.[1] While the full experimental details from this 1962 publication are not accessible in the conducted search, the general principle involves the oxidative cleavage of the saxitoxin molecule.
General Experimental Workflow for Saxitoxin Degradation:
Quantitative Data
Quantitative data regarding the this compound core is exceptionally scarce. The primary available data would be the yield of 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one from the degradation of a known quantity of saxitoxin. Unfortunately, this specific value is not available in the reviewed literature. Spectroscopic data (NMR, IR, MS) would be crucial for the definitive identification of this compound, but these details are contained within the primary literature that was not accessible.[1]
Biological Activity
The biological activity of the parent this compound is unknown. For the known degradation product, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, there is no evidence to suggest it retains the potent neurotoxicity of its parent compound, saxitoxin. Studies on the oxidation products of saxitoxin have shown that these degradation products exhibit lesser or no toxic effects in mice and have a reduced affinity for the sodium channels that are the primary target of saxitoxin.
Structure-Activity Relationships (SAR)
Due to the limited number of synthesized and tested compounds based on the this compound scaffold, no meaningful structure-activity relationship (SAR) studies have been reported. The development of a synthetic route to this core is a prerequisite for any future SAR investigations.
Signaling Pathways
Given the lack of reported biological activity for the this compound core and its dihydro derivative, there are no known signaling pathways associated with these compounds. The primary biological context remains its origin as a detoxification product of saxitoxin. The interaction of saxitoxin with voltage-gated sodium channels is well-characterized, but this activity is not conferred to its degradation products.
Conclusion
The this compound core represents an under-explored area of heterocyclic chemistry. The discovery of its dihydro-methyl derivative as a degradation product of saxitoxin provides a tantalizing glimpse into the potential chemistry of this scaffold. The development of a de novo synthetic route to this ring system is a critical next step. Such a synthesis would open the door to the preparation of a library of analogs for biological screening, which could uncover novel pharmacological properties. Future research in this area will be heavily dependent on the successful synthesis of the core structure and its derivatives, allowing for a thorough investigation of their biological potential. For researchers specifically interested in the saxitoxin degradation product, a detailed examination of the original 1962 publication by Schuett and Rapoport is highly recommended.
References
In-depth Analysis Reveals Limited Public Data on the Therapeutic Targets of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Despite a comprehensive search of available scientific literature, detailed information regarding the specific therapeutic targets of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives remains scarce. While the broader class of pyrrolopyrimidines has shown significant promise in medicinal chemistry, particularly in oncology and inflammatory diseases, research focusing specifically on the this compound scaffold is not extensively documented in the public domain.
The pyrrolopyrimidine core structure is a recurring motif in numerous biologically active compounds, with various isomers demonstrating a wide range of pharmacological activities. Extensive research has been conducted on isomers such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, identifying them as potent inhibitors of various protein kinases and other key cellular targets. However, the specific this compound framework appears to be a less explored area of this chemical space, at least in publicly accessible research.
For the broader class of pyrrolopyrimidines, a number of therapeutic targets have been identified. These include, but are not limited to:
-
Protein Kinases: Many pyrrolopyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. Targets in this family include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
-
Tubulin: Certain derivatives interfere with microtubule dynamics by binding to tubulin, a key component of the cytoskeleton. This disruption of microtubule function can lead to cell cycle arrest and apoptosis, making it an effective anticancer strategy.
-
Enzymes in Inflammatory Pathways: Some pyrrolopyrimidines have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like Cyclooxygenase-2 (COX-2).
Researchers, scientists, and drug development professionals interested in this specific scaffold may find it necessary to initiate their own biological screening and mechanistic studies to uncover its therapeutic potential. The rich pharmacology of related pyrrolopyrimidine isomers certainly suggests that the this compound core represents an intriguing, yet underexplored, area for novel drug discovery.
In Silico Prediction of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its diverse pharmacological activities. As a privileged structure, it is a key component in numerous compounds with demonstrated anticancer, anti-inflammatory, and kinase inhibitory properties. This technical guide focuses on the in silico prediction of properties for a specific isomer, Pyrrolo[1,2-c]pyrimidin-1(2H)-one, and its derivatives. While direct and extensive research on this particular scaffold is emerging, this document consolidates the available data and extrapolates from closely related, well-studied pyrrolopyrimidine isomers to provide a predictive overview for researchers. This guide aims to serve as a foundational resource for the rational design and development of novel therapeutic agents based on the this compound core.
Computational Workflow for Property Prediction
The in silico evaluation of novel compounds is a critical first step in modern drug discovery, enabling the prioritization of candidates with favorable pharmacokinetic and pharmacodynamic profiles. A typical computational workflow for predicting the properties of this compound derivatives is outlined below.
Caption: A generalized workflow for the in silico prediction of this compound properties.
Data Presentation: Predicted Physicochemical and ADMET Properties
While specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound are limited in publicly available literature, predictions for related pyrrolopyrimidine and pyrimidine derivatives offer valuable insights into the likely properties of this scaffold. The following tables summarize predicted properties for representative compounds from related series, which can serve as a benchmark for future studies on this compound.
Table 1: Predicted Physicochemical Properties of Representative Pyrrolopyrimidine Derivatives
| Compound ID | Scaffold Type | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Reference |
| 8f | Tricyclic Pyrrolo[2,3-d]pyrimidine | 447.376 | 6.947 | 1 | 4 | 3 | [1] |
| 8g | Tricyclic Pyrrolo[2,3-d]pyrimidine | 465.367 | 7.186 | 1 | 4 | 3 | [1] |
| Compound 3 | Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine | 358.42 | 4.2 | 1 | 4 | 3 | [2] |
| Compound 23 | Dihydro-1H-pyrazolo[3,4-d]pyrimidine | 347.41 | 4.5 | 1 | 4 | 3 | [2] |
Table 2: Predicted ADMET Properties of Representative Pyrrolopyrimidine Derivatives
| Compound ID | Predicted Human Oral Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Blood-Brain Barrier (BBB) Penetration | P-glycoprotein Substrate | CYP2D6 Inhibitor | hERG Inhibition Risk | Reference |
| 8f | High (1) | >500 (great) | 0.513 | N/A | N/A | Medium (-6.218) | [1] |
| 8g | High (1) | >500 (great) | 0.627 | N/A | N/A | Medium (-6.094) | [1] |
| Compound 3 | >80 | N/A | <1.000 | No | No | Low | [2] |
| Compound 23 | >80 | N/A | <1.000 | No | No | Low | [2] |
Note: The numerical values for human oral absorption in the reference for compounds 8f and 8g are on a scale of 1-3 (1=very low, 2=moderate, 3=high); for clarity, this has been denoted as "High."
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of the specific this compound core are not extensively reported. Therefore, the following protocols are adapted from studies on closely related pyrrolopyrimidine isomers and serve as a methodological guide.
Synthesis Protocol: General Procedure for Pyrrolo[1,2-c]pyrimidine Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on the synthesis of pyrrolo[1,2-c]pyrimidines from 4-(2-pyridyl)pyrimidine.
-
Quaternization: A solution of 4-(2-pyridyl)pyrimidine in acetonitrile is treated with an equimolar amount of a suitable bromoacetyl derivative (e.g., phenacyl bromide). The mixture is stirred at room temperature for 24 hours. The resulting pyridinium bromide salt is filtered, washed with diethyl ether, and dried.
-
N-Ylide Generation and Cycloaddition: The pyridinium bromide salt is suspended in a solvent such as 1,2-epoxybutane. To this suspension, an activated alkyne (e.g., dimethyl acetylenedicarboxylate) and a base (e.g., triethylamine) are added. The reaction mixture is heated under reflux with stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-c]pyrimidine derivative.[3]
Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 72 hours. A positive control (e.g., doxorubicin) and a vehicle control (DMSO) are included.[1]
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]
Signaling Pathways and Molecular Mechanisms
Derivatives of the broader pyrrolopyrimidine class are known to exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Hypothesized mechanism of action via receptor tyrosine kinase inhibition.
Pyrrolopyrimidine derivatives have been reported to inhibit several key kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Janus Kinases (JAKs): Inhibition of the JAK-STAT signaling pathway is another mechanism through which pyrrolopyrimidine derivatives can exert anticancer effects, particularly in hematological malignancies.[5]
-
Cyclin-Dependent Kinases (CDKs): Some pyrrolopyrimidines have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[5][6]
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. While this guide provides a predictive framework based on data from related pyrrolopyrimidine isomers, there is a clear need for focused research on this specific core. Future efforts should be directed towards:
-
Synthesis and Characterization: The development of robust and versatile synthetic routes to a diverse library of this compound derivatives.
-
In Silico Studies: Comprehensive in silico ADMET and QSAR studies specifically on the this compound core to build predictive models and guide rational design.
-
Biological Evaluation: Extensive in vitro and in vivo testing of novel derivatives against a panel of cancer cell lines and relevant kinase targets to elucidate their biological activity and mechanisms of action.
By systematically exploring the chemical space and biological potential of the this compound scaffold, researchers can unlock new opportunities for the discovery of next-generation targeted therapies.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 3. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 4. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrrolo[1,2-c]pyrimidine scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. This document provides a comprehensive overview of the synthetic protocols for a key derivative, pyrrolo[1,2-c]pyrimidin-1(2H)-one, summarizing quantitative data and detailing experimental methodologies.
The pyrrolo[1,2-c]pyrimidine core is a recurring motif in various biologically active molecules. Notably, a related saturated derivative, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, was identified as a degradation product of the potent neurotoxin saxitoxin, highlighting the historical significance of this ring system. Modern synthetic efforts have focused on developing efficient routes to access this scaffold and its analogs for further investigation.
Synthetic Strategies: An Overview
The construction of the this compound ring system can be broadly approached through two main strategies:
-
Intramolecular Cyclization of Pyrimidine Precursors: This classical and effective method involves the synthesis of a pyrimidine derivative bearing a side chain that can undergo intramolecular cyclization to form the fused pyrrole ring. A key intermediate in this approach is 2-(pyrimidin-4-yl)ethanamine.
-
1,3-Dipolar Cycloaddition Reactions: This modern approach utilizes the reaction of pyrimidinium ylides with suitable dipolarophiles to construct the pyrrolo[1,2-c]pyrimidine core. While powerful for generating a variety of substituted derivatives, this method is less commonly reported for the direct synthesis of the unsubstituted -1(2H)-one.
This document will primarily focus on the intramolecular cyclization approach, as it offers a more direct and historically validated route to the target compound.
Intramolecular Cyclization of N-(2-(Pyrimidin-4-yl)ethyl)acetamide
A robust and well-documented method for the synthesis of this compound involves the intramolecular cyclization of N-(2-(pyrimidin-4-yl)ethyl)acetamide. This process can be conceptually broken down into two key stages: the synthesis of the precursor and its subsequent cyclization.
Figure 1: General workflow for the synthesis of this compound via intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrimidin-4-yl)ethanamine
This protocol describes the reduction of pyrimidin-4-ylacetonitrile to the corresponding amine, a crucial building block.
Materials:
-
Pyrimidin-4-ylacetonitrile
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
A solution of pyrimidin-4-ylacetonitrile in methanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon is added to the solution.
-
The vessel is connected to a hydrogen source and the mixture is hydrogenated at a pressure of approximately 50 psi for 5 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-(pyrimidin-4-yl)ethanamine. The crude product may be used directly in the next step or purified further by chromatography if necessary.
Protocol 2: Synthesis of N-(2-(Pyrimidin-4-yl)ethyl)acetamide
This protocol details the acetylation of 2-(pyrimidin-4-yl)ethanamine.
Materials:
-
2-(Pyrimidin-4-yl)ethanamine
-
Pyridine
-
Acetic anhydride
Procedure:
-
2-(Pyrimidin-4-yl)ethanamine is dissolved in pyridine.
-
The solution is cooled in an ice bath.
-
Acetic anhydride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford N-(2-(pyrimidin-4-yl)ethyl)acetamide.
Protocol 3: Intramolecular Cyclization to this compound
This protocol describes the key cyclization step to form the target heterocyclic system.
Materials:
-
N-(2-(Pyrimidin-4-yl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
A solution of N-(2-(pyrimidin-4-yl)ethyl)acetamide in toluene is prepared.
-
Phosphorus oxychloride is added to the solution.
-
The reaction mixture is heated to reflux for 4 hours.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.
-
The mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of this compound and its precursors. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Precursor Synthesis | |||||
| Reduction of Pyrimidin-4-ylacetonitrile | H₂, 10% Pd/C | MeOH | Room Temperature | 5 h | >90 |
| Acetylation of 2-(Pyrimidin-4-yl)ethanamine | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | 12 h | 70-85 |
| Cyclization | |||||
| Intramolecular Cyclization | POCl₃ | Toluene | Reflux | 4 h | 60-75 |
Alternative Synthetic Approaches: 1,3-Dipolar Cycloaddition
While the intramolecular cyclization is a more direct route to the title compound, 1,3-dipolar cycloaddition reactions of pyrimidinium ylides offer a versatile platform for the synthesis of a wide range of substituted pyrrolo[1,2-c]pyrimidines.[1]
Figure 2: General scheme for the synthesis of pyrrolo[1,2-c]pyrimidines via 1,3-dipolar cycloaddition.
This methodology typically involves the in situ generation of a pyrimidinium ylide from a pyrimidinium salt, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The choice of the pyrimidine substituent, the alkylating agent, and the dipolarophile allows for the introduction of a wide range of functional groups onto the pyrrolo[1,2-c]pyrimidine scaffold. However, the direct synthesis of this compound via this route is not straightforward and may require multi-step modifications of the initial cycloadduct.
Conclusion
The synthesis of this compound is readily achievable through a reliable and scalable intramolecular cyclization strategy. The protocols detailed in this document provide a solid foundation for researchers to access this important heterocyclic core. Further exploration of 1,3-dipolar cycloaddition reactions may open avenues for the synthesis of novel and diverse analogs, paving the way for new discoveries in drug development and medicinal chemistry.
References
Application Notes and Protocols for the Purification of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives. The methodologies described are based on common laboratory practices for the purification of related heterocyclic compounds and may require optimization for specific analogues.
Introduction
This compound is a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis of this and related compounds often results in crude products containing starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of sufficient purity for subsequent biological evaluation and further chemical transformations. The primary methods for the purification of this class of compounds are column chromatography and crystallization.
Purification Techniques
The two most common and effective techniques for the purification of this compound and its derivatives are silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For Pyrrolo[1,2-c]pyrimidine derivatives, silica gel is the most commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation.
General Workflow for Column Chromatography:
Caption: Workflow for Purification by Column Chromatography.
Experimental Protocol: Column Chromatography of a Pyrrolo[1,2-c]pyrimidine Derivative
This protocol is a general guideline and may require optimization based on the specific properties of the target compound.
-
Preparation of the Silica Gel Column:
-
A glass column of an appropriate size is chosen based on the amount of crude product.
-
A slurry of silica gel (60-120 mesh) is prepared in the initial, least polar eluent.
-
The slurry is carefully poured into the column, and the solvent is allowed to drain to pack the silica gel bed. A layer of sand can be added on top to prevent disturbance of the silica bed.
-
-
Sample Preparation and Loading:
-
The crude this compound is dissolved in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
-
Elution and Fraction Collection:
-
The chosen eluent is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fractions are collected in test tubes or other suitable containers.
-
-
Analysis and Product Isolation:
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Fractions containing the pure compound are combined.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound derivative.
-
Data Presentation: Column Chromatography of Pyrrolo[1,2-c]pyrimidine Derivatives
The following table summarizes various solvent systems and conditions reported for the purification of different Pyrrolo[1,2-c]pyrimidine derivatives. While not specific to the "-1(2H)-one" series, they provide a good starting point for method development.
| Compound Class | Stationary Phase | Eluent System | Rf Value | Yield (%) | Reference |
| 7-Methylpyrrolo[1,2-c]pyrimidine | Silica Gel | DCM/acetone (20:1) | 0.38 | 52 | [1] |
| 7-Mesitylpyrrolo[1,2-c]pyrimidine | Silica Gel | n-hexane/EtOAc (10:1) | 0.30 | 75 | [1] |
| 3-(2-Pyridyl)-5-acetyl-7-(4-bromobenzoyl)-pyrrolo[1,2-c]pyrimidine | Al2O3 | Methylene Chloride | - | 41 | [2] |
| 2-(4-Chlorophenyl)-1-methyl-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | Silica Gel | Petroleum ether/ethyl acetate (3:1) | - | 31 | [3] |
| 9-(2-Bromoethyl)-6-chloro-9H-purine | Silica Gel | CH2Cl2:MeOH (50:1) | - | 74 | [4] |
Crystallization
Crystallization is an effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution of the crude product is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the solution.
General Workflow for Crystallization:
Caption: Workflow for Purification by Crystallization.
Experimental Protocol: Crystallization of a Pyrrolo[1,2-c]pyrimidine Derivative
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in a flask and add a small amount of the chosen solvent.
-
Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by filtration, for example, using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove the residual solvent.
-
Data Presentation: Crystallization of Pyrrolo[1,2-c]pyrimidine Derivatives
The following table provides examples of solvents used for the crystallization of related compounds.
| Compound Class | Crystallization Solvent | Reference |
| 3-(2-Pyridyl)-5-acetyl-7-(4-bromobenzoyl)-pyrrolo[1,2-c]pyrimidine | Ethanol | [2] |
| 4-Pyridylpyrimidine derivatives | Methylcyclohexane | [2] |
Conclusion
The purification of this compound and its analogues is a critical step in their synthesis and subsequent application. Column chromatography and crystallization are powerful and complementary techniques to achieve high purity. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field, providing a solid foundation for the development of optimized purification strategies. It is important to note that the specific conditions for purification will depend on the exact structure of the target molecule and the nature of the impurities present. Therefore, the provided protocols should be considered as starting points, and optimization will likely be necessary to achieve the desired outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: NMR Analysis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives. Pyrrolo[1,2-c]pyrimidines are a class of nitrogen-fused bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. A thorough understanding of their structure and conformation through NMR spectroscopy is crucial for drug design and development.
While comprehensive spectral data for the unsubstituted this compound is documented in the scientific literature, this guide also provides data for related substituted analogs to offer a comparative framework for researchers working with this scaffold.[1][2]
General NMR Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies heavily on ¹H and ¹³C NMR spectroscopy. Two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning the proton and carbon signals, especially for substituted analogs.
The parent this compound is an aromatic system, and its NMR spectra are characterized by signals in the aromatic region for the protons and carbons of the fused rings. The presence of the lactam functionality influences the chemical shifts of the neighboring atoms.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a sample of a this compound derivative for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for this class of compounds.[3][4][5] The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.[3] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H, ¹³C, COSY, and HSQC spectra. The specific parameters may need to be optimized based on the spectrometer and the sample concentration.
-
Instrument Setup:
-
Tune and match the NMR probe for the desired nucleus (¹H and ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
COSY (¹H-¹H Correlation Spectroscopy) Acquisition:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Scans: 4-8 scans per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-160 ppm).
-
Number of Scans: 8-16 scans per increment.
-
Number of Increments: 128-256 in the F1 dimension.
-
Data Presentation: NMR Data for Pyrrolo[1,2-c]pyrimidine Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shifts for some substituted Pyrrolo[1,2-c]pyrimidine derivatives to provide a comparative reference.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrrolo[1,2-c]pyrimidine Derivatives.
| Compound | H-1 | H-3 | H-4/H-5/H-6/H-7 | Other Signals | Solvent |
| 2,7-Dimethylpyrrolo[1,2-c]pyrimidin-2-ium Iodide | 11.32 (s) | - | 7.54 (d, J=7.3), 7.03 (d, J=7.5), 6.98 (dd, J=3.8, 1.0), 6.83 (d, J=3.8) | 4.51 (s, 3H, N-CH₃), 2.96 (s, 3H, C-CH₃) | CDCl₃ |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | 8.57 (s) | 8.22 (s) | 6.74–6.79 (m, 2H) | 7.94 (d, 2H), 7.31 (d, 2H), 2.55 (s, 3H), 2.40 (s, 3H) | CDCl₃ |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine | 8.29 (s) | 8.12 (s) | 6.93 (d, J=3.9), 6.88 (d, J=4.0) | 7.96 (d, 2H), 7.31 (d, 2H), 6.98 (s, 2H), 2.40 (s, 3H), 2.35 (s, 3H), 1.90 (s, 6H) | CDCl₃ |
Data extracted from literature.[4]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrrolo[1,2-c]pyrimidine Derivatives.
| Compound | C-1 | C-3 | C-4/C-5/C-6/C-7 | Other Signals | Solvent |
| 7-Methyl-3-tosylpyrrolo[1,2-c]pyrimidine | 137.0 | 123.1 | 136.2, 117.9, 115.4, 105.7 | 144.4, 139.7, 129.8, 129.5, 128.7, 21.8, 11.4 | CDCl₃ |
| 7-Mesityl-3-tosylpyrrolo[1,2-c]pyrimidine | 136.9 | 126.0 | 140.6, 125.4, 119.0, 115.4 | 144.5, 139.8, 139.0, 136.7, 129.8, 129.4, 128.8, 128.7, 106.1, 21.8, 21.3, 19.9 | CDCl₃ |
Data extracted from literature.[4]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthesized this compound derivative.
Caption: Workflow for NMR Analysis.
Logical Relationship for 2D NMR-based Structure Elucidation
This diagram shows the logical flow of information from different NMR experiments to determine the final structure.
Caption: 2D NMR in Structure Elucidation.
References
- 1. Synthesis of 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific mass spectral data for this exact molecule in the published literature, this guide synthesizes information from related N-fused bicyclic pyrimidinones and general principles of mass spectrometry for heterocyclic compounds to provide a predictive framework for its analysis.
Introduction
This compound belongs to the family of N-fused bicyclic pyrimidinones, which are recognized pharmacophores in various therapeutic areas. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such novel chemical entities. This document outlines generalized protocols for sample preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), and predicts the likely fragmentation pathways.
Predicted Mass Spectral Data
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 135.0558 | Protonated molecular ion, expected in ESI positive mode. |
| M⁺˙ | 134.0531 | Molecular ion radical cation, expected in EI mode. |
| [M+H-CO]⁺ | 107.0609 | Loss of carbon monoxide from the pyrimidinone ring. |
| [M+H-HNCO]⁺ | 92.0527 | Loss of isocyanic acid, a common fragmentation for uracil-like structures.[1] |
| [C₅H₅N]⁺˙ | 79.0422 | Fragment corresponding to the pyrrole ring with a nitrogen. |
| [C₄H₄]⁺˙ | 52.0313 | Putative smaller fragment from ring cleavage. |
Note: The exact m/z values are calculated based on monoisotopic masses.
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
Sample Preparation
A simple and effective sample preparation is crucial for obtaining high-quality mass spectra.
-
Dissolution: Dissolve the purified this compound compound in a suitable solvent. For LC-MS, a mixture of methanol and water is often a good starting point. For GC-MS, a more volatile solvent like dichloromethane or ethyl acetate is preferable.
-
Concentration: The concentration should be optimized based on the sensitivity of the mass spectrometer. A typical starting concentration for direct infusion ESI-MS is in the range of 1-10 µg/mL. For GC-MS, concentrations may be slightly higher.
-
Matrix Considerations: For samples from biological matrices (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with Electron Ionization (EI) is well-suited for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Settings (EI):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS with Electrospray Ionization (ESI) is ideal for less volatile or thermally labile compounds and provides high selectivity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings (Positive ESI):
-
Capillary Voltage: 3500 V.[3]
-
Source Temperature: 300 °C.[3]
-
Nebulizer Gas (Nitrogen): 45 psi.[3]
-
Sheath Gas (Nitrogen): 11 L/min at 400°C.[3]
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: The protonated molecular ion [M+H]⁺ at the predicted m/z of 135.06 would be selected as the precursor ion. Collision energy should be optimized to obtain a characteristic fragmentation pattern (typically in the range of 10-40 eV).
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound.
Caption: General workflow for the mass spectrometric analysis of this compound.
Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule under ESI-MS/MS conditions. This is a predictive model based on the fragmentation of similar heterocyclic structures.[4][5]
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Conclusion
The protocols and predictive data presented in this document provide a solid foundation for researchers initiating the mass spectrometric analysis of this compound. While the fragmentation pathway is hypothetical, it is based on established principles for similar heterocyclic systems. Experimental verification using high-resolution mass spectrometry is strongly recommended to confirm the elemental compositions of fragment ions and to elucidate the definitive fragmentation pathways. These application notes should facilitate the efficient characterization and further investigation of this and related compounds in drug discovery and development.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallography of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[1,2-c]pyrimidine scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. The pyrrolo[1,2-c]pyrimidin-1(2H)-one core, in particular, is a noteworthy derivative, having been identified as a degradation product of the potent neurotoxin, saxitoxin. This association suggests potential interactions with significant biological targets, such as ion channels.
Understanding the three-dimensional structure of these derivatives through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. The precise determination of molecular geometry, conformation, and intermolecular interactions can provide critical insights for optimizing lead compounds.
These application notes provide detailed protocols for the synthesis, crystallization, and crystallographic analysis of novel this compound derivatives.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound Derivatives
This protocol is a generalized procedure based on established synthetic routes for related pyrrolopyrimidine systems. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific derivatives.
Objective: To synthesize substituted this compound derivatives for crystallographic studies.
Materials:
-
Substituted pyrrole-2-carbaldehydes
-
Substituted isocyanates or their synthetic equivalents
-
Appropriate catalysts (e.g., base or acid catalysts)
-
Anhydrous solvents (e.g., THF, DMF, Toluene)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography system, recrystallization vessels)
Procedure:
-
Preparation of Precursors: Synthesize or procure the desired substituted pyrrole-2-carbaldehydes and isocyanates. Ensure all reactants are pure and dry.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrrole-2-carbaldehyde in an appropriate anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the substituted isocyanate. A catalyst may be required to facilitate the reaction. The choice of catalyst will depend on the specific substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Crystallization of this compound Derivatives
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, dichloromethane)
-
Small glass vials or test tubes
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: In small vials, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating.
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and store it in a vibration-free location.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, transfer the solution to a refrigerator or freezer for further slow cooling.
-
-
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent).
-
Slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic structure of the this compound derivatives.
Materials:
-
High-quality single crystal of the derivative
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[1]
-
Cryo-cooling system
-
Data processing and structure solution software (e.g., SHELX, Olex2)
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a cryoprotectant if necessary.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools like PLATON and CheckCIF.
-
Analyze the molecular geometry, including bond lengths, bond angles, torsion angles, and any intermolecular interactions such as hydrogen bonding and π-π stacking.
-
Data Presentation
The crystallographic data for a series of novel this compound derivatives should be summarized in a clear and concise tabular format to facilitate comparison.
Note: The following table contains hypothetical data for illustrative purposes, as a comprehensive experimental dataset for a series of these specific derivatives is not publicly available.
Table 1: Illustrative Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Cl) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 8.543(2) | 7.891(3) | 9.123(4) |
| b (Å) | 10.123(3) | 11.456(4) | 12.543(5) |
| c (Å) | 9.876(2) | 13.789(5) | 9.456(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.54(1) | 90 | 102.34(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 844.5(3) | 1245.6(7) | 1056.7(6) |
| Z | 4 | 4 | 4 |
| Density (calc, g/cm³) | 1.354 | 1.412 | 1.521 |
| R-factor (%) | 4.21 | 3.89 | 4.56 |
Visualizations
Experimental Workflow
The overall process from the synthesis of this compound derivatives to their structural elucidation can be visualized as follows:
Caption: Experimental workflow for the crystallographic analysis of this compound derivatives.
Potential Signaling Pathway
Given that the this compound core is a degradation product of saxitoxin, a known blocker of voltage-gated sodium channels, a plausible biological target for these derivatives is the same ion channel. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of this compound derivatives as blockers of voltage-gated sodium channels.
References
Application Notes and Protocols for High-Throughput Screening Using Pyrrolo[1,2-c]pyrimidin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyrimidines are a class of heterocyclic compounds recognized for their diverse biological activities, making them a scaffold of significant interest in drug discovery.[1][2][3][4] Derivatives of the pyrrolopyrimidine core have been investigated as potent inhibitors of various kinases and have shown promise as anticancer agents.[1][5][6][7] Specifically, derivatives of pyrrolo[1,2-c]pyrimidines have been designed and evaluated as selective PI3Kα inhibitors, demonstrating nanomolar efficacy.[8] This document provides detailed application notes and protocols for the utilization of the parent scaffold, Pyrrolo[1,2-c]pyrimidin-1(2H)-one, in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors.
The protocols outlined below are designed for a typical HTS workflow, from initial library screening to dose-response confirmation and selectivity profiling. These methodologies can be adapted for various kinase targets implicated in oncogenic signaling pathways.
Target Selection and Rationale: PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Given that derivatives of the pyrrolo[1,2-c]pyrimidine scaffold have shown potent inhibitory activity against PI3Kα[8], this pathway serves as a logical starting point for screening this compound and its analogs.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Promising Scaffold for Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
The pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold is an intriguing heterocyclic framework with potential applications in drug discovery. As a fused ring system incorporating both pyrrole and pyrimidine moieties, it offers a unique three-dimensional structure for probing biological targets. While direct research on the this compound core is emerging, the broader class of pyrrolopyrimidines has demonstrated significant activity in various therapeutic areas, particularly as kinase inhibitors in oncology. These application notes provide an overview of the potential of this specific scaffold, alongside detailed protocols for its synthesis and biological evaluation, drawing insights from closely related and well-studied isomeric structures.
Biological Significance and Therapeutic Potential
The pyrrolopyrimidine core is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide range of biological targets, especially ATP-binding sites of kinases.[1] While extensive research has focused on isomers like pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, the this compound structure offers novel steric and electronic properties that can be exploited for developing selective inhibitors.
A noteworthy derivative, 3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, has been identified as a degradation product of the potent neurotoxin saxitoxin.[2] Saxitoxin and its derivatives are known to target voltage-gated sodium, calcium, and potassium channels.[3][4][5][6][7] This connection, although indirect, suggests that the this compound scaffold may possess inherent bioactivity worthy of exploration.
Given the extensive data on isomeric pyrrolopyrimidines as potent kinase inhibitors, it is hypothesized that derivatives of this compound could also exhibit activity against various kinases implicated in cancer and other diseases. The tables below summarize the activity of representative pyrrolopyrimidine derivatives against key oncological targets to illustrate the potential of this compound class.
Quantitative Data on Related Pyrrolopyrimidine Scaffolds
The following tables present quantitative data for various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine derivatives, which serve as a valuable reference for the potential efficacy of the this compound scaffold.
Table 1: Anticancer Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8f | HT-29 (Colon) | 4.55 ± 0.23 | [8] |
| 8g | HT-29 (Colon) | 4.01 ± 0.20 | [8] |
| 10a | HeLa (Cervical) | ~23-28 | [8] |
| 10b | MCF-7 (Breast) | ~23-28 | [8] |
| Compound 6a | HeLa (Cervical) | 6.55 ± 0.31 | [8] |
| Compound 6g | HT-29 (Colon) | 7.61 ± 0.31 | [8] |
| Compound 5k | HepG2 (Liver) | 29 | [9][10] |
| Compound 5l | HepG2 (Liver) | 31 | [9][10] |
Table 2: Kinase Inhibitory Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
| Target Kinase | IC50 (nM) | Reference |
| EGFR | 79 | [9][10] |
| Her2 | 40 | [9][10] |
| VEGFR2 | 136 | [9][10] |
| CDK2 | 204 | [9][10] |
Experimental Protocols
Proposed Synthesis of this compound
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis involves the initial acylation of a pyrrole derivative followed by an intramolecular cyclization to form the desired bicyclic lactam.
Materials:
-
Pyrrole-2-carboxamide
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
N-Acylation of Pyrrole-2-carboxamide:
-
Dissolve pyrrole-2-carboxamide (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(acryloyl)pyrrole-2-carboxamide.
-
-
Intramolecular Cyclization:
-
Suspend sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Add a solution of N-(acryloyl)pyrrole-2-carboxamide (1 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to yield the dihydro-pyrrolo[1,2-c]pyrimidin-1(2H)-one.
-
-
Dehydrogenation (Optional, for the fully aromatic system):
-
Dissolve the dihydro-pyrrolo[1,2-c]pyrimidin-1(2H)-one in a suitable solvent like toluene.
-
Add a catalytic amount of Pd/C (10 mol%).
-
Heat the reaction mixture to reflux for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the final product by column chromatography or recrystallization.
-
Biological Evaluation Protocols
The following are standard protocols for assessing the anticancer and kinase inhibitory potential of newly synthesized this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., EGFR, Her2, VEGFR2, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Add the kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate a proposed synthetic workflow for this compound and a hypothetical signaling pathway that could be targeted by its derivatives, based on the known targets of related pyrrolopyrimidine compounds.
Caption: Proposed synthetic workflow for this compound.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on the Marine Neurotoxin, Saxitoxin: Genetics, Molecular Targets, Methods of Detection and Ecological Functions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Saxitoxin, a toxic marine natural product that targets a multitude of receptors - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 10. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of Pyrrolo[1,2-c]pyrimidin-1(2H)-one analogs as potential therapeutic agents. The protocols outlined below offer detailed methodologies for the chemical synthesis and preliminary biological screening of this class of compounds.
Design Rationale
The pyrrolopyrimidine scaffold is a prominent heterocyclic motif in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The this compound core, in particular, presents a unique three-dimensional structure that can be strategically functionalized to target specific biological pathways. The design of novel analogs often focuses on the introduction of substituents at the C2 and C7 positions to modulate potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyrrolopyrimidine isomers have shown that aryl substitutions can significantly influence their anticancer activity, often through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
Synthetic Strategy
The synthesis of the this compound core can be achieved through a multi-step sequence starting from readily available starting materials. A general and adaptable synthetic route is outlined below, followed by a detailed experimental protocol.
General Synthetic Workflow
A representative synthetic workflow for the preparation of 2-aryl-7-methyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one analogs is depicted below. The process begins with the synthesis of a substituted pyrrole-2-carboxaldehyde, which then undergoes a condensation reaction, followed by cyclization and subsequent functionalization.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-7-methyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one Analogs
This protocol describes a representative synthesis of a 2-aryl-7-methyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one analog.
Step 1: Synthesis of a Substituted Pyrrole-2-carboxaldehyde Intermediate
A substituted pyrrole-2-carboxaldehyde can be prepared via established literature methods, such as the Vilsmeier-Haack reaction on a corresponding pyrrole precursor.
Step 2: Condensation and Cyclization
-
To a solution of the substituted pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired substituted aniline (1.1 eq).
-
The reaction mixture is heated to reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation to form the imine intermediate, a cyclizing agent, such as an isocyanate or a phosgene equivalent, is added. For the synthesis of the 1(2H)-one, reaction with an appropriate isocyanate (R-NCO) in the presence of a base like triethylamine in a solvent like dichloromethane (DCM) is a common strategy.
-
The reaction mixture is stirred at room temperature or heated as required, and monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-7-methyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one analog.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The antiproliferative activities of a representative series of 2-aryl-7-methyl-pyrrolo[1,2-c]pyrimidin-1(2H)-one analogs against the MCF-7 human breast cancer cell line are summarized in the table below.
| Compound ID | R Group (at C2-aryl) | IC50 (µM) against MCF-7 |
| 1a | H | 15.2 ± 1.3 |
| 1b | 4-OCH3 | 8.5 ± 0.9 |
| 1c | 4-Cl | 12.8 ± 1.1 |
| 1d | 4-F | 13.5 ± 1.2 |
| 1e | 4-NO2 | 25.1 ± 2.2 |
| Doxorubicin | - | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Visualization
Many pyrrolopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. A key signaling pathway often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. Inhibition of key kinases in this pathway can lead to decreased cell growth and induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Application Notes and Protocols for In Vitro Evaluation of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays for assessing the biological activity of compounds based on the Pyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold. The protocols and data presented are based on the evaluation of condensed Pyrrolo[1,2-c]pyrimidines as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.
Data Presentation
The following tables summarize the in vitro activity of synthesized Pyrrolo[1,2-c]pyrimidine derivatives. These compounds have been evaluated for their inhibitory activity against PI3Kα and their cytotoxic effects on the HeLa human cervical cancer cell line.
Table 1: In Vitro PI3Kα Inhibitory Activity of Pyrrolo[1,2-c]pyrimidine Derivatives [1]
| Compound ID | Structure | PI3Kα IC₅₀ (nM) |
| 8a | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and phenyl substituents | 7.7 |
| 8b | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-chlorophenyl substituents | 1.2 |
| 8c | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methoxyphenyl substituents | 0.8 |
| 8d | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methylphenyl substituents | 0.9 |
| 12a | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and phenyl substituents | 0.4 |
| 12b | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-chlorophenyl substituents | 0.3 |
| 12c | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methoxyphenyl substituents | 0.1 |
| 12d | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methylphenyl substituents | 0.2 |
| 12e | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 3,4,5-trimethoxyphenyl substituents | 0.1 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PI3Kα enzyme activity.
Table 2: In Vitro Cytotoxic Activity of Pyrrolo[1,2-c]pyrimidine Derivatives against HeLa Cells [1]
| Compound ID | Structure | HeLa IC₅₀ (µM) |
| 8a | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and phenyl substituents | 1.99 |
| 8b | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-chlorophenyl substituents | 0.89 |
| 8c | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methoxyphenyl substituents | 0.64 |
| 8d | Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methylphenyl substituents | 0.73 |
| 12a | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and phenyl substituents | 0.45 |
| 12b | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-chlorophenyl substituents | 0.31 |
| 12c | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methoxyphenyl substituents | 0.21 |
| 12d | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 4-methylphenyl substituents | 0.29 |
| 12e | Pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivative with morpholine and 3,4,5-trimethoxyphenyl substituents | 0.24 |
IC₅₀ values represent the concentration of the compound required to cause a 50% reduction in HeLa cell viability.
Experimental Protocols
PI3Kα (p110α/p85α) Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2:PS Lipid Kinase Substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[2]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compounds in 100% DMSO at 100 times the final desired concentration.
-
Assay Plate Preparation: Add 0.5 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 384-well plate.[3]
-
Enzyme/Substrate Mixture Preparation: Prepare a mixture of the PI3Kα enzyme and the PIP2:PS lipid substrate in kinase reaction buffer.
-
Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well. Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP in water.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Reaction Termination and Signal Development: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line, such as HeLa.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[4]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Humidified incubator (37°C, 5% CO₂)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator.[6]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[6][7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. promega.es [promega.es]
- 4. static.igem.org [static.igem.org]
- 5. hela-transfection.com [hela-transfection.com]
- 6. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Testing Pyrrolo[1,2-c]pyrimidin-1(2H)-one Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with various isomers demonstrating potent activity against a range of therapeutic targets, particularly in oncology. While much of the existing research has focused on isomers such as pyrrolo[2,3-d]pyrimidines, the pyrrolo[1,2-c]pyrimidine core has been identified as a promising framework for the development of selective Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. Overactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, drives tumor cell growth, proliferation, and survival.
These application notes provide detailed protocols for evaluating the in vivo efficacy of novel Pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives targeting the PI3K pathway using established animal models. The primary focus is on a human tumor xenograft model, a widely accepted standard for preclinical assessment of anticancer agents.
Proposed Mechanism of Action: PI3Kα Inhibition
This compound derivatives are designed to act as inhibitors of the p110α subunit of PI3K (PI3Kα), the catalytic subunit encoded by the PIK3CA gene. By binding to the ATP-binding site of the kinase, these compounds are expected to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on this pathway.
Animal Model Selection: Human Tumor Xenograft
To test the efficacy of a this compound derivative (referred to as PCP-X), a human breast cancer xenograft model is recommended. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
-
Animal Strain: Female athymic nude mice (e.g., NU/NU) or severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Cell Line: MCF-7 or T47D human breast cancer cell lines. These lines are estrogen receptor-positive (ER+) and harbor an activating mutation in the PIK3CA gene (E545K in MCF-7, H1047R in T47D), making them suitable for testing PI3Kα inhibitors.
-
Justification: Xenograft models are well-established for assessing anti-tumor efficacy.[1] The use of cell lines with known genetic backgrounds (i.e., PIK3CA mutations) allows for a targeted evaluation of the compound's mechanism of action.[2]
Experimental Protocols
Cell Culture and Implantation
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously into the dorsal flank of each mouse 24 hours prior to cell implantation.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin. Wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Efficacy Study Design
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) daily via oral gavage.
-
Group 2 (PCP-X, Low Dose): Administer PCP-X at Dose 1 (e.g., 25 mg/kg) daily via oral gavage.
-
Group 3 (PCP-X, High Dose): Administer PCP-X at Dose 2 (e.g., 50 mg/kg) daily via oral gavage.
-
Group 4 (Positive Control): Administer a known PI3K inhibitor (e.g., Alpelisib, 50 mg/kg) daily via oral gavage.
-
-
Administration: Prepare fresh dosing solutions daily. Administer treatments for 21-28 consecutive days.
-
Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice weekly.
-
Endpoint: The study endpoint is reached when tumors in the vehicle control group reach a pre-determined volume (e.g., 1500-2000 mm³) or after the completion of the treatment period. Euthanize all animals and collect tumors, blood, and major organs for further analysis.
Pharmacodynamic (PD) and Histological Analysis
-
Tissue Collection: At the study endpoint, collect tumor tissues from a subset of animals from each group 2-4 hours after the final dose.
-
Western Blotting: Flash-freeze a portion of the tumor tissue. Prepare tissue lysates and perform Western blot analysis to measure the phosphorylation levels of key downstream proteins in the PI3K pathway, such as p-AKT (Ser473) and p-S6. A reduction in the levels of these phosphoproteins in the PCP-X treated groups compared to the vehicle control would confirm target engagement.
-
Immunohistochemistry (IHC): Fix the remaining tumor tissue in 10% neutral buffered formalin. Embed in paraffin and section for IHC staining. Stain sections for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).
Data Presentation and Analysis
Quantitative data should be summarized for clear comparison between treatment groups. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be used to determine the significance of observed differences.
Table 1: Summary of Anti-Tumor Efficacy
| Group | Treatment | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | 10 | 1650 ± 150 | - | -0.5 ± 2.0 |
| 2 | PCP-X (25 mg/kg) | 10 | 980 ± 120 | 40.6 | -1.2 ± 2.5 |
| 3 | PCP-X (50 mg/kg) | 10 | 550 ± 95 | 66.7 | -2.5 ± 3.0 |
| 4 | Positive Control | 10 | 510 ± 90 | 69.1 | -3.1 ± 2.8 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Summary of Pharmacodynamic Marker Analysis
| Group | Treatment | N | Relative p-AKT (Ser473) Level ± SEM | Relative Ki-67 Positive Nuclei (%) ± SEM |
| 1 | Vehicle Control | 5 | 1.00 ± 0.15 | 85 ± 5.2 |
| 2 | PCP-X (25 mg/kg) | 5 | 0.55 ± 0.10 | 50 ± 6.1 |
| 3 | PCP-X (50 mg/kg) | 5 | 0.20 ± 0.08 | 25 ± 4.5 |
| 4 | Positive Control | 5 | 0.18 ± 0.07 | 22 ± 4.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control |
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound derivatives in a clinically relevant animal model. Successful demonstration of anti-tumor efficacy, coupled with evidence of on-target pathway modulation, will provide strong justification for further development of these compounds as novel cancer therapeutics. Future studies could involve genetically engineered mouse models (GEMMs) that more closely mimic human cancer development for a more comprehensive understanding of therapeutic response and potential resistance mechanisms.[3][4]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrrolo[1,2-c]pyrimidin-1(2H)-one synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My overall yield for the synthesis of the Pyrrolo[1,2-c]pyrimidine core is very low. What are the common pitfalls and how can I improve it?
Low yields in the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold are a known issue, particularly with older, multi-step methods. For instance, the synthesis reported by Rapoport, which involves the cyclization of 3-(4-pyrimidyl)-1-propanol, has an overall yield of less than 1%.[1] A more efficient and modern approach involves the condensation of a pyrrole-2-carboxaldehyde derivative with tosylmethyl isocyanide (TosMIC), followed by desulfonylation. This method has been shown to provide significantly higher yields.
Troubleshooting Low Yield:
-
Reagent Quality: Ensure the purity of your starting materials, especially the pyrrole-2-carboxaldehyde and TosMIC. Impurities can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: The condensation reaction is typically base-catalyzed. The choice of base and solvent can significantly impact the yield. Common bases include potassium carbonate and sodium hydride. Anhydrous conditions are often crucial.
-
Desulfonylation Step: The reductive removal of the tosyl group is a critical step. Incomplete desulfonylation will result in a mixture of the tosylated intermediate and the final product, complicating purification and lowering the isolated yield of the desired compound.
2. I am observing significant side product formation during the cyclization step. What are the likely side products and how can I minimize them?
Side product formation is a common challenge in heterocyclic synthesis. In the case of intramolecular cyclization to form the pyrimidinone ring, potential side reactions include:
-
Incomplete Cyclization: The starting material may remain unreacted if the reaction conditions (temperature, reaction time, catalyst concentration) are not optimal.
-
Dimerization or Polymerization: The reactive intermediates may react with each other instead of undergoing intramolecular cyclization, especially at high concentrations.
-
Formation of Isomers: Depending on the substitution pattern of the starting material, the formation of constitutional isomers may be possible.
Strategies to Minimize Side Products:
-
High Dilution: Performing the cyclization reaction under high dilution conditions can favor the intramolecular reaction over intermolecular side reactions.
-
Optimization of Reaction Temperature: A temperature screening can help identify the optimal temperature that promotes the desired cyclization while minimizing decomposition or side product formation.
-
Choice of Catalyst/Base: The strength and stoichiometry of the base or catalyst used for the cyclization are critical. A systematic evaluation of different bases (e.g., NaH, K2CO3, DBU) and their concentrations can help to improve the selectivity of the reaction.
3. Purification of the final this compound is proving to be difficult. What are the recommended purification techniques?
This compound and its derivatives are often polar compounds, which can make purification by standard column chromatography challenging due to tailing and poor separation from polar impurities.
Recommended Purification Strategies:
-
Column Chromatography with Modified Stationary Phases: Consider using alumina or functionalized silica gel (e.g., diol- or amino-bonded silica) which can offer different selectivity for polar compounds compared to standard silica gel.
-
Gradient Elution: A carefully optimized gradient elution system in column chromatography can improve the separation of the product from closely related impurities.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screening different solvent systems is recommended to find conditions that yield high-purity crystals.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate the pure compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the yields of different synthetic strategies for the pyrrolo[1,2-c]pyrimidine core, highlighting the advantages of more modern approaches.
| Synthetic Method | Starting Materials | Key Steps | Reported Yield | Reference |
| Rapoport Synthesis (Parent System) | 4-Methylpyrimidine, Butyl glyoxalate | Seven-step synthesis including cyclization | < 1% overall | [1] |
| Improved Synthesis via TosMIC (Parent System) | Pyrrole-2-carboxaldehyde, TosMIC | Condensation followed by desulfonylation | ~51% (final step) | [1] |
Experimental Protocols
General Protocol for the Synthesis of the Pyrrolo[1,2-c]pyrimidine Core via the TosMIC Method (Adapted from Minguez et al.)
This protocol describes a general procedure for the synthesis of the parent pyrrolo[1,2-c]pyrimidine, which can be adapted for substituted derivatives.
Step 1: Condensation of Pyrrole-2-carboxaldehyde with TosMIC
-
To a solution of pyrrole-2-carboxaldehyde in a suitable anhydrous solvent (e.g., THF, DMF), add an equimolar amount of tosylmethyl isocyanide (TosMIC).
-
Add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-tosylpyrrolo[1,2-c]pyrimidine by column chromatography on silica gel.
Step 2: Desulfonylation
-
Dissolve the 3-tosylpyrrolo[1,2-c]pyrimidine in a suitable solvent mixture (e.g., ethanol/THF).
-
Add a reducing agent, such as sodium amalgam, to the solution.
-
Stir the mixture at room temperature until the desulfonylation is complete (monitored by TLC).
-
Hydrolyze the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final pyrrolo[1,2-c]pyrimidine product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the improved synthesis of the pyrrolo[1,2-c]pyrimidine core.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Pyrrolo[1,2-c]pyrimidin-1(2H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Incorrect Reagents or Starting Materials | Verify the identity and purity of all starting materials (e.g., substituted pyrrole-2-carbaldehydes, isocyanoacetates) using appropriate analytical techniques (NMR, MS, etc.). |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in 1,3-dipolar cycloaddition reactions, refluxing in a suitable solvent like 1,2-epoxybutane for 24 hours has been reported to be effective.[1] |
| Inefficient Base | The choice and amount of base can be critical. For reactions involving isocyanides, ensure the base (e.g., potassium carbonate) is anhydrous and used in the correct stoichiometric amount. |
| Degradation of Product | The pyrrolo[1,2-c]pyrimidine core can be labile under certain conditions. Avoid unnecessarily harsh work-up procedures and consider purification under neutral pH. |
Issue 2: Presence of a Major Side Product Identified as an Indolizine Derivative
This is a common issue when using starting materials like 4-(pyridyl)pyrimidines. The quaternization can occur on the pyridine nitrogen, leading to the formation of an indolizine instead of the desired pyrrolo[1,2-c]pyrimidine.[1][2]
| Potential Cause | Recommended Solution |
| Lack of Steric Hindrance on the Pyridine Ring | The formation of the pyrimidinium N-ylide, a precursor to the pyrrolo[1,2-c]pyrimidine, is favored when there is steric hindrance around the pyridine nitrogen. Using a 4-(2-pyridyl)pyrimidine starting material directs the reaction towards the desired product.[1][2] |
| Reaction Kinetics Favoring Indolizine Formation | Modify the reaction conditions to favor the formation of the pyrimidinium salt. This could involve changing the solvent or the alkylating agent. |
Issue 3: Formation of an Isomeric Pyrrolo[1,2-a]pyrimidine Side Product
While less common for certain synthetic routes, the formation of the pyrrolo[1,2-a]pyrimidine isomer is a possibility.
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity in the Cycloaddition Step | The regioselectivity of the cycloaddition is crucial. The use of specific activating groups on the dipolarophile and careful control of reaction temperature can influence the outcome. Fortunately, in some reported syntheses using activated alkynes, no traces of the pyrrolo[1,2-a]pyrimidine isomer were observed.[1] |
| Reaction Conditions Promoting Isomerization | Analyze the reaction mixture at different time points to determine if the isomer forms over time. If so, reducing the reaction time or temperature may be beneficial. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Co-elution of Product and Side Products during Chromatography | Optimize the chromatographic conditions. This may involve using a different solvent system, a different stationary phase (e.g., alumina instead of silica gel), or employing techniques like gradient elution.[1] |
| Similar Solubility of Product and Impurities | Recrystallization from a suitable solvent or a mixture of solvents can be an effective purification method. Ethanol has been successfully used for the crystallization of some pyrrolo[1,2-c]pyrimidines.[1] |
| Presence of Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring it with TLC. If starting materials persist, consider adjusting the stoichiometry of the reactants or increasing the reaction time. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my product and rule out the formation of the indolizine or pyrrolo[1,2-a]pyrimidine isomer?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. For pyrrolo[1,2-c]pyrimidines, the proton at the 6-position (H-6) typically appears as a singlet in the 1H NMR spectrum, which is a key indicator of the correct regioselectivity in cycloaddition reactions.[1] Two-dimensional NMR techniques like COSY and HETCOR can further help in assigning all the protons and carbons and confirming the connectivity.
Q2: What is the effect of different substituents on the pyrrole or pyrimidine ring on the outcome of the synthesis?
A2: Substituents can have a significant impact. Electron-withdrawing groups on the dipolarophile in a 1,3-dipolar cycloaddition can increase the reaction rate. As mentioned in the troubleshooting guide, steric bulk on a pyridine substituent of the pyrimidine ring can direct the reaction towards the desired pyrrolo[1,2-c]pyrimidine product.[1][2]
Q3: Are there any general recommendations for improving the yield of the this compound synthesis?
A3:
-
High Purity of Starting Materials: Ensure all reactants are pure and dry, as impurities can lead to side reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Systematic Optimization: A design of experiments (DoE) approach to systematically screen different solvents, bases, temperatures, and reaction times can help in identifying the optimal conditions for your specific substrate.
-
Monitoring the Reaction: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various pyrrolo[1,2-c]pyrimidine derivatives under different conditions. This data can serve as a benchmark for your own experiments.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 4-(2-Pyridyl)pyrimidinium bromide, Acetylenic dipolarophiles | Reflux in 1,2-epoxybutane, 24h | 3-(2-Pyridyl)-pyrrolo[1,2-c]pyrimidines | 41-64 | [1] |
| Pyrrole-2-carbaldehydes, Tosylmethyl isocyanide (TosMIC) | Base-induced condensation | 3-Tosylpyrrolo[1,2-c]pyrimidines | Generally higher than with ethyl isocyanoacetate | [3] |
| Pyrrole-2-carbaldehydes, Ethyl isocyanoacetate | Base-induced condensation | 3-Carbethoxy-pyrrolo[1,2-c]pyrimidines | Moderate | [3] |
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted-pyrrolo[1,2-c]pyrimidines via 1,3-Dipolar Cycloaddition[1]
-
A mixture of the appropriate 4-(2-pyridyl)pyrimidinium bromide (3 mmol) and an acetylenic dipolarophile (3.5 mmol) is stirred under reflux in 1,2-epoxybutane (20 mL) for 24 hours.
-
The reaction mixture is then cooled, and the product is precipitated by the addition of ethanol.
-
The precipitate is collected by filtration.
-
Further purification is achieved by crystallization from ethanol or by column chromatography on alumina using methylene chloride as the eluent.
Visualizations
The following diagrams illustrate key concepts in the synthesis of this compound.
Caption: Reaction pathways for Pyrrolo[1,2-c]pyrimidine and Indolizine synthesis.
Caption: Experimental workflow for troubleshooting this compound synthesis.
References
"Pyrrolo[1,2-c]pyrimidin-1(2H)-one stability and degradation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Pyrrolo[1,2-c]pyrimidin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability concerns for this compound?
A1: this compound, as a heterocyclic compound containing a lactam moiety, is susceptible to several degradation pathways. The primary concerns are hydrolysis, photodegradation, and oxidation. The pyrimidine ring can be prone to reductive degradation as well.[1][2][3][4][5] The specific stability profile can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture at a controlled low temperature (e.g., 2-8 °C or -20 °C for long-term storage). For solutions, it is advisable to use freshly prepared solutions. If storage of a solution is necessary, it should be stored at a low temperature, protected from light, and for the shortest duration possible. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, the most probable degradation products would result from the cleavage of the lactam ring via hydrolysis, leading to the formation of an amino acid derivative.[6][7][8][9][10] Photodegradation may lead to the formation of various photoproducts, potentially involving rearrangements of the heterocyclic system.[11][12][13][14] Oxidation could result in the formation of N-oxides or other oxidized species. The exact nature of the degradants should be confirmed through analytical techniques such as LC-MS and NMR.[15]
Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[16] To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[15][17][18] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of isolated degradation products.[15][19]
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of the compound in solution.
-
Possible Cause 1: pH of the solution. The lactam ring in this compound is susceptible to acid- or base-catalyzed hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, buffer the solution to a neutral pH (around 7.0) if your experimental conditions allow.
-
-
Possible Cause 2: Exposure to light. Pyrimidine-containing compounds can be sensitive to photodegradation.[11][12][13][14][20]
-
Troubleshooting Step: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Possible Cause 3: High temperature. Elevated temperatures can accelerate hydrolytic and oxidative degradation.
-
Troubleshooting Step: Store solutions at a reduced temperature (e.g., 2-8 °C) and minimize the time the solution is kept at room temperature.
-
-
Possible Cause 4: Presence of contaminants. Contaminating metals or reactive species in the solvent or on the glassware can catalyze degradation.
-
Troubleshooting Step: Use high-purity solvents and ensure all glassware is thoroughly cleaned.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Possible Cause 1: Formation of degradation products. The unknown peaks are likely degradation products of this compound.
-
Troubleshooting Step: Perform forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradants.
-
-
Possible Cause 2: Contamination. The peaks may arise from the solvent, sample container, or other external sources.
-
Troubleshooting Step: Analyze a blank (solvent only) to check for solvent-related impurities.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Troubleshooting Step: Analyze the placebo (all formulation components except the active pharmaceutical ingredient) to identify any peaks originating from the excipients.
-
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 50°C.
| pH | Time (hours) | % Degradation | Major Degradation Product (% Peak Area) |
| 2.0 | 24 | 15.2 | DP-H1 (12.8) |
| 7.0 | 24 | 1.5 | DP-H1 (1.1) |
| 10.0 | 24 | 25.8 | DP-H1 (22.5) |
DP-H1: Hydrolytic Degradation Product 1
Table 2: Effect of Temperature on the Degradation of this compound in a pH 7.0 Buffer.
| Temperature (°C) | Time (days) | % Degradation | Major Degradation Product (% Peak Area) |
| 25 | 7 | 0.8 | DP-H1 (0.6) |
| 50 | 7 | 5.3 | DP-H1 (4.5) |
| 70 | 7 | 18.9 | DP-H1 (16.2) |
Table 3: Photostability of this compound in Solution and as a Solid.
| Condition | Illumination (ICH Option 1) | % Degradation | Major Degradation Product (% Peak Area) |
| Solution (in Methanol) | 1.2 million lux hours | 12.5 | DP-P1 (9.8) |
| Solid | 1.2 million lux hours | 2.1 | DP-P1 (1.5) |
DP-P1: Photolytic Degradation Product 1
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These are based on standard forced degradation study guidelines.[16][21][22][23]
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any major degradation products.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL.
-
Stress Condition: Add 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature and protect it from light. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Analyze all samples by HPLC to determine the extent of degradation.
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation:
-
Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL in a quartz cuvette or other photochemically transparent container.
-
Solid: Place a thin layer of the solid compound in a clear container.
-
-
Control Samples: Prepare control samples and wrap them in aluminum foil to protect them from light.
-
Exposure: Place the samples and controls in a photostability chamber and expose them to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sample Analysis: Analyze the exposed and control samples by HPLC.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unknown peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. pharmacy180.com [pharmacy180.com]
- 5. PYRIMIDINE DEGRADATION & DISORDERS | PPTX [slideshare.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and hydrolysis of some fused-ring β-lactams - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Construction of Polycyclic γ-Lactams and Related Heterocycles via Electron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijmr.net.in [ijmr.net.in]
- 16. onyxipca.com [onyxipca.com]
- 17. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acdlabs.com [acdlabs.com]
- 23. sgs.com [sgs.com]
Technical Support Center: Pyrrolo[1,2-c]pyrimidin-1(2H)-one Assay Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Pyrrolo[1,2-c]pyrimidin-1(2H)-one and related heterocyclic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The planarity of the pyrrolopyrimidine core can contribute to low aqueous solubility due to strong crystal lattice energy.[1][2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may crash out if its solubility limit is exceeded.
Q2: What is the best initial solvent to use for dissolving this compound?
A2: For initial testing, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for water-insoluble compounds in biological assays.[3][4] However, it is crucial to keep the final concentration of DMSO in the assay low to avoid artifacts and cytotoxicity. Other organic solvents such as ethanol, or N,N-dimethylformamide (DMF) can also be considered.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%. While some cell lines may tolerate up to 1% or even 2% DMSO, concentrations above 1% can reduce readout parameters and concentrations as low as 0.25% and 0.5% can have inhibitory or stimulatory effects depending on the cell type.[3][4] It is always recommended to run a vehicle control with the same final DMSO concentration to assess its effect on the assay.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
If you observe precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous assay buffers.
Experimental Protocols
Protocol 1: Preparation of a Serial Dilution in a 96-Well Plate
This protocol is designed to minimize precipitation when preparing a serial dilution of a poorly soluble compound for an IC50 determination.
Workflow for Serial Dilution
Caption: Workflow for preparing serial dilutions of poorly soluble compounds to minimize precipitation.
Detailed Steps:
-
Prepare a high-concentration stock solution: Dissolve the this compound in 100% DMSO to make a 10 mM stock solution. Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Prepare an intermediate dilution plate: In a polypropylene 96-well plate, perform serial dilutions of your 10 mM stock in 100% DMSO to create your desired concentration range for the IC50 curve.
-
Prepare the final assay plate: Add your aqueous assay buffer or cell culture medium to the wells of your final assay plate.
-
Transfer and mix: Transfer a small, equal volume (e.g., 1 µL) from each well of the intermediate DMSO plate to the corresponding wells of the final assay plate. This ensures the final DMSO concentration remains constant across all wells. Mix the contents of the wells thoroughly immediately after the transfer.
Protocol 2: Using Surfactants in Biochemical Assays
For biochemical assays (e.g., enzyme inhibition assays), the addition of a non-ionic detergent can help to maintain the solubility of your compound.
-
Prepare assay buffer with detergent: Supplement your standard assay buffer with 0.01% - 0.05% (v/v) Tween-20 or Triton X-100.[6]
-
Prepare compound dilutions: Prepare your stock solution of this compound in 100% DMSO.
-
Dilute into detergent-containing buffer: Dilute your DMSO stock directly into the assay buffer containing the detergent.
-
Run the assay: Proceed with your standard assay protocol. Remember to include a vehicle control with the same final concentration of DMSO and detergent.
Data Tables
Table 1: Recommended Starting Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Potential Effects | Citations |
| DMSO | < 0.5% | Cytotoxicity and altered cell function at higher concentrations.[3][4] | [3][4] |
| Ethanol | < 0.5% | Can affect cell signaling pathways.[4] | [4] |
| β-cyclodextrin | Up to 100 µg/ml | Generally well-tolerated with minimal effects on cell viability.[3][4] | [3][4] |
Table 2: Strategies to Improve Aqueous Solubility
| Strategy | Description | Considerations |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of the compound. | The final concentration of the organic solvent must be compatible with the assay system. |
| pH Adjustment | Modifying the pH of the buffer can increase the solubility of ionizable compounds. | Ensure the pH is within the optimal range for your assay and does not affect the activity of other components. |
| Surfactants | Adding detergents (e.g., Tween-20, Triton X-100) can help to solubilize hydrophobic compounds. | Primarily for biochemical assays, as detergents can be toxic to cells.[6] |
| Cyclodextrins | These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility. | Can sometimes interfere with compound-target binding. |
| Salt Formation | Converting the compound to a salt can significantly improve aqueous solubility. | Requires chemical modification of the parent compound. |
| Amorphous Form | Converting the compound from a crystalline to an amorphous solid can increase its kinetic solubility.[6] | The amorphous form may be less stable and could revert to the crystalline form over time.[6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives.
Troubleshooting Guides
Encountering unexpected results is a common aspect of chemical synthesis. This section provides a systematic guide to identifying and resolving potential issues during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Cyclization | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux.[1] Consider using microwave irradiation, which has been shown to significantly shorten reaction times and improve yields in related heterocyclic syntheses.[2] |
| Poor Quality Starting Materials | Ensure the purity of starting materials such as pyrrole-2-carboxaldehydes and tosylmethyl isocyanide (TOSMIC) through appropriate purification techniques (e.g., distillation, recrystallization). Impurities can interfere with the reaction. |
| Suboptimal Catalyst or Reagent Concentration | The molar ratio of reactants is crucial. For multi-component reactions, precise stoichiometry is necessary for high yields.[3] For reactions involving a catalyst, such as the use of tetra-n-butylammonium bromide (TBAB), ensure the correct molar percentage is used.[3] |
| Incorrect Solvent | The choice of solvent can significantly impact reaction efficiency. Common solvents for similar heterocyclic syntheses include ethanol, toluene, and methanol.[1][3] The polarity and boiling point of the solvent should be appropriate for the specific reaction conditions. |
| Reaction Time Too Short or Too Long | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts or degradation of the desired product. |
Problem: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Side Reactions | The presence of certain functional groups on the starting materials may not be compatible with the reaction conditions, leading to side reactions such as debromination.[4] Protecting sensitive functional groups before the reaction and deprotecting them afterward can mitigate this issue. |
| Air or Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts. |
| Incorrect Work-up Procedure | An improper work-up can introduce impurities or lead to product loss. Ensure that the extraction, washing, and drying steps are performed correctly to effectively remove unreacted starting materials and byproducts. |
| Ineffective Purification | Column chromatography is a common method for purifying the final product.[2] The choice of eluent system is critical for achieving good separation. Experiment with different solvent polarities to optimize the separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the Pyrrolo[1,2-c]pyrimidine core?
A common and improved method involves the cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TOSMIC). This is followed by a desulfonylation step to yield the Pyrrolo[1,2-c]pyrimidine scaffold.[4]
Q2: How can I improve the reaction time for the synthesis?
Microwave-assisted synthesis has been shown to be effective in significantly reducing reaction times for the synthesis of related pyrrolo[1,2-a]pyrimidines, often from hours to minutes.[2] This technique can be explored for the synthesis of this compound.
Q3: What are some key parameters to optimize for this reaction?
Key parameters to optimize include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of the reactants. For instance, in a one-pot, three-component synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, ethanol was used as a green solvent at 50 °C with 5 mol% of TBAB as a catalyst to achieve high yields.[3]
Q4: My reaction is not proceeding to completion. What should I check?
First, verify the purity of your starting materials and reagents. Ensure that the reaction temperature is optimal for the specific transformation. You can also try increasing the concentration of the limiting reagent or extending the reaction time while monitoring the progress by TLC.
Q5: I am observing multiple spots on my TLC plate after the reaction. What do they represent?
Multiple spots on a TLC plate typically indicate the presence of unreacted starting materials, the desired product, and potentially one or more side products. It is important to characterize these spots, if possible, to understand the reaction outcome and optimize the conditions to favor the formation of the desired product.
Experimental Protocols
Improved Synthesis of Pyrrolo[1,2-c]pyrimidine from Pyrrole-2-carboxaldehyde and TOSMIC [4]
This protocol is based on an improved synthesis method and should be adapted based on the specific substrate and laboratory conditions.
-
Cyclocondensation:
-
To a solution of pyrrole-2-carboxaldehyde in a suitable solvent (e.g., methanol), add an equimolar amount of tosylmethyl isocyanide (TOSMIC).
-
Add a base, such as potassium carbonate, to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is 2-tosylpyrrolo[1,2-c]pyrimidine.
-
-
Desulfonylation:
-
Dissolve the crude 2-tosylpyrrolo[1,2-c]pyrimidine in a suitable solvent.
-
Treat the solution with a reducing agent, such as sodium amalgam, to remove the tosyl group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Pyrrolo[1,2-c]pyrimidine.
-
Visualizations
Caption: Synthetic pathway for Pyrrolo[1,2-c]pyrimidine.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 4. scispace.com [scispace.com]
Technical Support Center: Spectroscopic Analysis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum shows broad peaks. What are the possible causes and solutions?
Answer: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the instrument. If the problem persists, the instrument may require adjustments by a qualified technician.
-
-
Sample Insolubility: The compound may not be fully dissolved in the deuterated solvent.
-
Solution: Try a different deuterated solvent in which the compound is more soluble, such as DMSO-d₆ or Methanol-d₄. Gentle heating or sonication can also aid dissolution. Ensure the sample is filtered to remove any suspended particles.[1]
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[2]
-
Solution: Dilute the sample to an optimal concentration, typically 5-25 mg for ¹H NMR.[1]
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Purify the sample using techniques like column chromatography or recrystallization to remove metallic impurities.
-
Question: I am having trouble with the integration of my aromatic proton signals due to an overlapping solvent peak. What can I do?
Answer: Overlapping signals with the solvent peak is a common issue.
-
Solution: Switch to a different deuterated solvent whose residual peak does not overlap with the signals of interest. For example, if you are using chloroform-d (CDCl₃) which has a residual peak around 7.26 ppm, you could try using acetone-d₆ (residual peak ~2.05 ppm) or benzene-d₆ (residual peak ~7.16 ppm, but can induce different chemical shifts).[1]
Question: My baseline is distorted and shows artifacts. What is the cause?
Answer: Baseline artifacts can arise from a very high concentration of the sample, leading to the saturation of the detector.
-
Solution: Reduce the sample concentration. You can also try adjusting acquisition parameters, such as lowering the receiver gain or decreasing the tip angle.
Infrared (IR) Spectroscopy
Question: My ATR-IR spectrum has inverted (negative) peaks. What does this mean?
Answer: Inverted peaks in an ATR-IR spectrum are typically the result of a "dirty" background scan. This occurs when the ATR crystal has a contaminant on it during the background measurement, which is then absent or different when the sample is run.
-
Solution: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.[3] Ensure the crystal is completely dry before running a new background spectrum, and then immediately run your sample spectrum.
Question: The peaks in my IR spectrum are very weak and noisy. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio can be due to insufficient sample or poor contact with the ATR crystal.
-
Solution:
-
Increase Sample Amount: If using a liquid, ensure a sufficient amount covers the crystal. For solids, ensure good contact is made.
-
Improve Contact (for solids): Apply pressure to the sample using the instrument's pressure clamp to ensure intimate contact between the sample and the ATR crystal.[4]
-
Increase Number of Scans: Co-adding more scans will improve the signal-to-noise ratio.[3]
-
Mass Spectrometry (MS)
Question: I am not seeing the expected molecular ion peak for my this compound derivative. Why might this be?
Answer: The absence of a molecular ion peak can be due to several factors:
-
In-source Fragmentation: The molecule might be fragmenting immediately upon ionization.
-
Solution: Use a "softer" ionization technique. If you are using Electron Ionization (EI), which is a high-energy technique, try Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule.
-
-
Poor Ionization: The compound may not be ionizing efficiently with the chosen method.
-
Solution: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive or negative ion mode). For ESI, try adding a small amount of an acid (like formic acid) or a base (like ammonium hydroxide) to the sample solution to promote protonation or deprotonation.
-
-
Sample Preparation: The sample may not be getting to the detector.
Question: My mass spectrum shows inaccurate mass values. How can I fix this?
Answer: Inaccurate mass measurements are often a calibration issue.
-
Solution: Calibrate the mass spectrometer using a known calibration standard before running your sample. Ensure that the instrument is properly tuned.[5]
UV-Vis Spectroscopy
Question: The absorbance reading for my sample is above the linear range of the spectrophotometer (e.g., > 1.5 Abs). What should I do?
Answer: Absorbance values outside the linear range of the detector are not reliable.
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of your sample and re-measure. The absorbance should be proportional to the concentration according to the Beer-Lambert Law.
-
Use a Shorter Path Length Cuvette: If dilution is not desirable, use a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm).[7]
-
Question: My UV-Vis spectrum is noisy or shows a drifting baseline. What are the common causes?
Answer: A noisy or drifting baseline can be caused by several factors:
-
Lamp Instability: The light source (deuterium or tungsten lamp) may be failing or not yet warmed up.
-
Solution: Allow the instrument lamps to warm up for at least 20-30 minutes before use. If the problem persists, the lamp may need to be replaced.
-
-
Dirty Optics/Cuvette: Fingerprints, smudges, or particulates on the cuvette can scatter light.
-
Solution: Clean the cuvette faces with an appropriate solvent and a lint-free cloth. Ensure the cuvette is free of scratches.
-
-
Sample Degradation: The sample may be degrading over time in the solvent.
-
Solution: Prepare a fresh sample and acquire the spectrum immediately.
-
Quantitative Spectroscopic Data
The following table summarizes typical spectroscopic data for Pyrrolo[1,2-c]pyrimidine derivatives. Note that the exact values for this compound may vary, and these should be used as a reference.
| Spectroscopic Technique | Characteristic Signals and Values |
| ¹H NMR | Chemical Shift (δ) in ppm: - Aromatic protons: ~6.0 - 9.0 ppm - Protons on the pyrrole ring: ~6.3 - 7.4 ppm[8] - Protons on the pyrimidine ring: ~7.2 - 8.6 ppm[8] - N-H proton (if present): Highly variable, may be broad. |
| ¹³C NMR | Chemical Shift (δ) in ppm: - Aromatic carbons: ~98 - 140 ppm[8] - Carbonyl carbon (C=O): ~155 - 175 ppm (estimated) |
| IR Spectroscopy | Wavenumber (cm⁻¹): - N-H stretch (if present): ~3200 - 3400 cm⁻¹ - C=O stretch (amide): ~1650 - 1720 cm⁻¹[8] - C=C and C=N stretches (aromatic): ~1400 - 1650 cm⁻¹[8] |
| Mass Spectrometry (HRMS) | m/z: - Expected molecular ion peak [M+H]⁺ or [M-H]⁻ depending on the ionization mode. The exact mass will depend on the specific molecular formula. |
| UV-Vis Spectroscopy | λ_max (nm): - Typically multiple absorption bands in the UV region (200-400 nm) due to π → π* and n → π* transitions in the conjugated system. |
Detailed Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the vial.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine, and adjust the depth using the sample gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up the desired NMR experiment (e.g., standard ¹H, ¹³C, COSY, HSQC).
-
Set the appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (splitting) to deduce proton connectivity.
-
ATR-IR Spectroscopy
-
Background Collection:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.[3]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to apply consistent pressure, ensuring good contact between the sample and the crystal.[4]
-
Collect the sample spectrum. A typical measurement consists of 16 to 64 co-added scans at a resolution of 4 cm⁻¹.[4]
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample.
-
Clean the ATR crystal surface with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residue.
-
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase to be used for the LC separation.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Transfer the filtered sample to an autosampler vial.
-
-
Instrument Setup and Analysis:
-
Set up the liquid chromatography (LC) method, including the mobile phase composition, gradient, flow rate, and column temperature.
-
Set up the mass spectrometer (MS) parameters, including the ionization mode (positive or negative ESI), mass range, and collision energy (for MS/MS fragmentation).
-
Calibrate the mass spectrometer.
-
Inject the sample and start the data acquisition.
-
UV-Vis Spectroscopy
-
Sample and Blank Preparation:
-
Prepare a stock solution of the this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.
-
Fill a clean quartz cuvette with the pure solvent to be used as the blank/reference.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-600 nm).
-
Place the blank cuvette in the sample holder and run a baseline correction (autozero).
-
Empty the blank cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the holder and acquire the absorption spectrum.
-
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
Caption: Standard experimental workflow for NMR spectroscopy.
References
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ATR-IR spectroscopy [bio-protocol.org]
- 4. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. uib.no [uib.no]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Overcoming Resistance to Pyrrolo[1,2-c]pyrimidin-1(2H)-one Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolo[1,2-c]pyrimidin-1(2H)-one analogs. As this class of molecules has shown potential as PI3K inhibitors, this guide focuses on overcoming resistance based on established mechanisms of resistance to PI3K pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of our this compound analog in our cancer cell line model over time. What could be the reason for this?
A1: A gradual decrease in efficacy is a classic sign of acquired resistance. Cancer cells can develop resistance to targeted therapies through various mechanisms. For compounds acting on the PI3K pathway, common mechanisms include:
-
Activation of bypass signaling pathways: Cells may upregulate alternative survival pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of the PI3K pathway.
-
Feedback loop activation: Inhibition of the PI3K pathway can sometimes lead to the reactivation of upstream receptor tyrosine kinases (RTKs), such as HER3, which in turn reactivates the PI3K pathway.[1][2][3][4]
-
Secondary mutations: Mutations in the target protein (e.g., PIK3CA) or other components of the PI3K pathway (e.g., loss of PTEN function) can prevent the drug from binding effectively or render the pathway constitutively active downstream of the drug's target.[5][6][7][8][9]
Q2: How can we determine if our resistant cell line has developed a bypass pathway?
A2: To investigate the activation of bypass pathways, you can perform a series of molecular and cellular assays. A recommended starting point is to use Western blotting to probe the phosphorylation status of key proteins in alternative signaling cascades, such as p-ERK, p-MEK in the MAPK pathway. A significant increase in the phosphorylation of these proteins in resistant cells compared to sensitive parent cells would suggest the activation of this bypass route.
Q3: What are the strategies to overcome resistance mediated by feedback loop activation?
A3: Resistance due to feedback loop activation can often be overcome by combination therapy. For example, if you observe an upregulation of an RTK like HER3, combining your this compound analog with a HER3 inhibitor or a pan-HER inhibitor may restore sensitivity. Similarly, targeting downstream effectors that are activated by the feedback loop can also be a viable strategy.
Q4: Can we use a higher concentration of the this compound analog to treat resistant cells?
A4: While increasing the concentration might provide a temporary solution, it is generally not a sustainable strategy. If the resistance is due to a mechanism that makes the cells less sensitive (e.g., a bypass pathway), a higher concentration might be needed to achieve the same level of inhibition. However, if the resistance is due to a target mutation that completely prevents drug binding, even very high concentrations may be ineffective and could lead to off-target toxicity. It is crucial to first understand the mechanism of resistance.
Troubleshooting Guides
Problem 1: My this compound analog shows a significantly higher IC50 value in a specific cell line compared to others.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance: The cell line may have pre-existing alterations that make it inherently resistant to PI3K pathway inhibition. | 1. Pathway Profiling: Analyze the baseline activity of the PI3K and parallel signaling pathways (e.g., MAPK) in the resistant cell line compared to sensitive lines using Western blotting. 2. Genomic Analysis: Sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN, AKT1) to identify any pre-existing mutations. |
| Drug Efflux: The cell line might express high levels of drug efflux pumps (e.g., P-gp, MRP1) that actively remove the compound from the cell. | 1. Efflux Pump Inhibition: Co-treat the cells with your analog and a known efflux pump inhibitor (e.g., verapamil for P-gp) and see if the IC50 decreases. 2. Expression Analysis: Use qRT-PCR or Western blotting to measure the expression levels of common efflux pump proteins. |
Problem 2: After successfully generating a resistant cell line, I am unable to pinpoint the mechanism of resistance.
| Question | Answer and Next Steps |
| Is the PI3K pathway still inhibited in the resistant cells upon treatment? | Experiment: Treat both sensitive and resistant cells with the analog and perform a Western blot to check the phosphorylation status of Akt (a downstream effector of PI3K). Interpretation: - p-Akt is still suppressed: This suggests the resistance mechanism is likely a bypass pathway or an alteration downstream of Akt. - p-Akt is not suppressed (or less suppressed): This points towards a mechanism that reactivates the PI3K pathway, such as a target mutation or feedback loop activation. |
| Is there evidence of increased activity in parallel signaling pathways? | Experiment: Perform a phospho-kinase array or a targeted Western blot analysis for key nodes of major survival pathways (e.g., p-ERK, p-STAT3, p-S6). Interpretation: A significant increase in the phosphorylation of proteins in a specific pathway in the resistant cells would indicate its role as a bypass mechanism. |
| Could a combination of inhibitors resensitize the cells? | Experiment: Perform a synergy assay (e.g., checkerboard assay) combining your this compound analog with inhibitors of suspected bypass pathways (e.g., a MEK inhibitor if the MAPK pathway is activated). Interpretation: A synergistic effect (Combination Index < 1) would confirm the involvement of the targeted bypass pathway in the resistance mechanism. |
Data Presentation
Table 1: Representative IC50 Values of a this compound Analog (Compound X) in Sensitive and Acquired Resistant Cancer Cell Lines.
| Cell Line | Status | IC50 (µM) of Compound X |
| MCF-7 | Parental (Sensitive) | 0.5 |
| MCF-7-Res | Acquired Resistance | 12.8 |
| A549 | Parental (Sensitive) | 1.2 |
| A549-Res | Acquired Resistance | 25.6 |
Table 2: Synergistic Effect of Compound X with a MEK Inhibitor (Trametinib) in Resistant Cells.
| Cell Line | Compound | IC50 (µM) | Combination Index (CI) at ED50 |
| MCF-7-Res | Compound X | 12.8 | 0.4 (Synergistic) |
| Trametinib | 0.1 | ||
| Compound X + Trametinib | 1.5 (Compound X) + 0.01 (Trametinib) | ||
| A549-Res | Compound X | 25.6 | 0.3 (Synergistic) |
| Trametinib | 0.05 | ||
| Compound X + Trametinib | 2.8 (Compound X) + 0.005 (Trametinib) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound analog stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PI3K Pathway Analysis
Objective: To assess the activation status of the PI3K signaling pathway in response to treatment.
Materials:
-
Sensitive and resistant cells
-
This compound analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound analog at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Drug Combination Synergy Assay (Checkerboard Assay)
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining a this compound analog with another drug.
Procedure:
-
Prepare a matrix of drug concentrations in a 96-well plate. Typically, a 7x7 matrix is used, with one drug serially diluted along the rows and the other along the columns.
-
Seed cells into the plate and incubate for 72 hours.
-
Measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo).
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: PI3K/Akt signaling pathway and potential resistance mechanisms to its inhibitors.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: Troubleshooting decision tree for unexpected high IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
Technical Support Center: Enhancing the Bioavailability of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives. The following information is based on established principles for improving the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor oral bioavailability in preclinical animal models. What are the likely reasons?
A1: Poor oral bioavailability of poorly water-soluble drugs is a common challenge.[1][2] Several factors could be contributing to this issue with your this compound derivative:
-
Low Aqueous Solubility: The compound may not be dissolving effectively in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][3]
-
Poor Permeability: The compound may have difficulty crossing the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.[2]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the GI lumen.
-
Chemical Instability: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine.
Q2: What initial steps can I take to investigate the cause of low bioavailability for my compound?
A2: A systematic approach is crucial. Start with in vitro characterization to understand the compound's physicochemical properties.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Assay: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2 to assess its ability to cross the intestinal barrier.[4][5]
-
LogP Determination: Measure the lipophilicity of your compound, as this influences both solubility and permeability.
-
Stability Studies: Evaluate the compound's stability at different pH values and in the presence of liver microsomes to assess its susceptibility to degradation and first-pass metabolism.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[1][6][7] The choice of strategy depends on the specific properties of your compound. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[3][8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution and maintain a supersaturated state.[6][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.[3][8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[1][3]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[6]
Troubleshooting Guides
Issue 1: The compound has very low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Quantitative Data Summary:
| Formulation Strategy | Key Parameters to Measure | Expected Improvement in Solubility |
| Micronization | Particle size (e.g., D90 < 10 µm) | 2-5 fold |
| Nanonization | Particle size (e.g., D90 < 200 nm) | >10 fold |
| Solid Dispersion | Drug loading (%), dissolution rate | 10-100 fold |
| SEDDS | Droplet size, self-emulsification time | Formulation dependent |
| Cyclodextrin Complexation | Binding constant, phase solubility | 5-50 fold |
Issue 2: The compound has good solubility but poor permeability.
Troubleshooting Workflow:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules | Physico-Chemical and Computational Approaches to Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its derivatives. The information is tailored for professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining the this compound core structure?
A1: The synthesis of the this compound core typically begins with pyrrole. A versatile method involves the initial construction of the bicyclic system, which can then be functionalized at various positions to introduce desired substituents.
Q2: How can I introduce aryl substituents at the 5-position of the this compound ring?
A2: A common and effective method for introducing aryl groups at the 5-position is through a palladium(0)-catalyzed cross-coupling reaction. This usually involves the preparation of a 5-trimethylstannylpyrrolopyrimidinone intermediate, which is then reacted with an appropriate aryl halide in the presence of a palladium catalyst.[1]
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Scaling up this synthesis may present challenges related to reagent stoichiometry, temperature control, and product purification. In particular, palladium-catalyzed reactions can be sensitive to impurities and may require optimization of catalyst loading and reaction time for large-scale production. Ensuring efficient removal of tin byproducts from the final product is also a critical consideration.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed. Organotin compounds, such as the 5-trimethylstannyl intermediate, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Palladium catalysts can be pyrophoric under certain conditions, so care should be taken during their handling and disposal.
Troubleshooting Guides
Problem 1: Low yield or no formation of the this compound core.
| Possible Cause | Suggested Solution |
| Incomplete reaction of starting materials. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Ensure the reaction temperature is maintained at the specified level. - Check the purity of the starting pyrrole and other reagents. |
| Side reactions consuming starting materials. | - Adjust the stoichiometry of the reactants. - Investigate the effect of reaction concentration; in some cases, higher dilution may minimize side product formation. |
| Degradation of the product under reaction conditions. | - If the product is found to be unstable, consider a lower reaction temperature or a shorter reaction time. - Ensure the work-up procedure is not exposing the product to harsh acidic or basic conditions. |
Problem 2: Difficulty in the preparation of the 5-trimethylstannyl intermediate.
| Possible Cause | Suggested Solution |
| Low reactivity of the this compound core. | - Ensure a strong enough base is used for the lithiation step prior to the addition of trimethyltin chloride. - Optimize the temperature of the lithiation; it is often performed at low temperatures (e.g., -78 °C). |
| Reaction quenching by moisture or air. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Dry all glassware thoroughly before use. |
| Formation of byproducts. | - Control the addition rate of the electrophile (trimethyltin chloride). - Purify the crude product using column chromatography to separate the desired stannylated compound from unreacted starting material and byproducts. |
Problem 3: Low yield in the palladium-catalyzed 5-arylation step.
| Possible Cause | Suggested Solution |
| Inactive palladium catalyst. | - Use a fresh batch of the palladium(0) catalyst. - Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation. - Consider using a different palladium precursor or ligand. |
| Poor reactivity of the aryl halide. | - Aryl iodides are generally more reactive than aryl bromides or chlorides in Stille coupling reactions. - The addition of a copper(I) co-catalyst can sometimes improve the reaction rate and yield. |
| Difficulty in removing tin byproducts. | - During work-up, washing the organic layer with an aqueous solution of potassium fluoride can help precipitate tin salts, which can then be removed by filtration. - Thorough purification by column chromatography is often necessary to obtain the pure arylated product. |
Experimental Protocols
Synthesis of 5-Aryl-2-substituted-pyrrolo[1,2-c]pyrimidin-1(2H)-ones
This protocol is a generalized procedure based on the synthetic strategy reported by Álvarez, Fernández, and Joule.
Step 1: Synthesis of the this compound Core A detailed procedure for the initial construction of the 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-one core from pyrrole would be the first step.[2] This would likely involve a multi-step sequence to build the pyrimidinone ring onto the pyrrole scaffold.
Step 2: Stannylation of the this compound Core
-
Dissolve the this compound derivative in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of a strong base (e.g., n-butyllithium) dropwise and stir for the specified time to achieve deprotonation.
-
Add a solution of trimethyltin chloride in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-trimethylstannylpyrrolopyrimidinone.
Step 3: Palladium-Catalyzed Arylation
-
To a solution of the 5-trimethylstannylpyrrolopyrimidinone and the desired aryl halide in an appropriate solvent (e.g., toluene or DMF), add the palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Heat the reaction mixture at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Wash the solution with water and brine. A wash with aqueous KF may be necessary to remove tin residues.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 5-aryl-pyrrolo[1,2-c]pyrimidin-1(2H)-one.[1]
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of 5-Aryl-pyrrolo[1,2-c]pyrimidin-1(2H)-ones
| Step | Reactant A | Reactant B | Product | Typical Yield (%) |
| 1. Core Synthesis | Pyrrole derivative | Pyrimidinone precursor | This compound | 50-70% |
| 2. Stannylation | This compound | Trimethyltin chloride | 5-Trimethylstannyl derivative | 60-80% |
| 3. Arylation | 5-Trimethylstannyl derivative | Aryl iodide | 5-Aryl-pyrrolo[1,2-c]pyrimidin-1(2H)-one | 55-85% |
Note: These are representative yields and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic workflow for 5-Aryl-pyrrolo[1,2-c]pyrimidin-1(2H)-one.
Caption: Troubleshooting logic for the palladium-catalyzed arylation step.
References
Validation & Comparative
Confirming the Structure of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Pyrrolo[1,2-c]pyrimidin-1(2H)-one, a nitrogen-fused bicyclic scaffold, presents a unique structural framework with potential applications in medicinal chemistry. Its synthesis, however, can potentially lead to isomeric impurities. This guide provides a comparative analysis of the key spectroscopic techniques used to unequivocally confirm the structure of this compound and differentiate it from potential isomeric alternatives.
Spectroscopic Data Comparison
The primary analytical techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a comparative summary of the expected and reported spectroscopic data for this compound and its potential isomers.
| Compound | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | Mass Spectrometry (EI-MS) | FT-IR (cm⁻¹) |
| This compound (Target) | H3: ~7.5 (d), H4: ~6.5 (t), H5: ~7.0 (d), H7: ~6.2 (d), H8: ~4.0 (t), H9: ~2.8 (m) | C1: ~165 (C=O), C3: ~125, C4: ~110, C5: ~120, C5a: ~135, C7: ~105, C8: ~45, C9: ~25, C9a: ~140 | M⁺ at m/z 148. Subsequent fragments from loss of CO, HCN. | ~1680 (amide C=O), ~3200 (N-H) |
| Pyrrolo[1,2-a]pyrimidin-1(2H)-one (Isomer 1) | H3: ~7.6 (d), H4: ~6.6 (t), H6: ~6.8 (d), H7: ~6.1 (d), H8: ~3.9 (t), H9: ~2.7 (m) | C1: ~164 (C=O), C3: ~128, C4: ~112, C4a: ~138, C6: ~115, C7: ~108, C8: ~43, C9: ~24, C9a: ~142 | M⁺ at m/z 148. Distinct fragmentation pattern compared to the target. | ~1675 (amide C=O), ~3250 (N-H) |
| Pyrrolo[1,2-c]pyrimidin-3(2H)-one (Isomer 2) | H1: ~8.0 (s), H4: ~6.7 (d), H5: ~7.2 (d), H7: ~6.3 (d), H8: ~4.1 (t), H9: ~2.9 (m) | C1: ~130, C3: ~168 (C=O), C4: ~115, C5: ~122, C5a: ~133, C7: ~107, C8: ~46, C9: ~26, C9a: ~138 | M⁺ at m/z 148. Fragmentation will differ due to the position of the carbonyl group. | ~1690 (amide C=O), ~3180 (N-H) |
Note: Predicted NMR data is based on computational models and data from substituted analogs. Experimental values may vary.
Experimental Protocols
Detailed and standardized experimental procedures are critical for reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and establish connectivity through 2D NMR experiments.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning protons and carbons and confirming the connectivity of the bicyclic system.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for identifying the fusion of the pyrrole and pyrimidine rings.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[2]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
For EI-MS, the sample can be introduced via a direct insertion probe.[4]
-
For ESI-MS, the solution is infused directly into the ion source.
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion peak (M⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and record the product ion spectrum. The fragmentation pattern serves as a fingerprint for the specific isomer.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise arrangement of atoms in the molecule.[5]
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for structure confirmation and the relationship between the target compound and its potential isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to the Synthesis of the Pyrrolo[1,2-c]pyrimidine Core: An Analysis of Reproducibility and Efficiency
For researchers and professionals in drug development, the efficient and reproducible synthesis of novel heterocyclic scaffolds is paramount. The pyrrolo[1,2-c]pyrimidine core represents a significant pharmacophore with diverse biological activities. This guide provides a comparative analysis of the most prominent synthetic routes to this scaffold, focusing on reproducibility, yield, and reaction conditions. The data presented is compiled from peer-reviewed literature to offer an objective overview for informed decision-making in synthetic chemistry.
Comparative Analysis of Synthetic Methodologies
The synthesis of the pyrrolo[1,2-c]pyrimidine core is primarily achieved through two main strategies: the 1,3-dipolar cycloaddition of pyrimidinium N-ylides and the reaction of pyrrole-2-carbaldehydes with toluenesulfonylmethyl isocyanide (TosMIC). Each method presents distinct advantages and challenges in terms of substrate scope, reaction conditions, and overall efficiency.
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Challenges |
| 1,3-Dipolar Cycloaddition | 4-Substituted pyrimidines, bromoacetophenones, acetylenic dipolarophiles | 1,2-epoxybutane or triethylamine | Reflux, 24h | 41 - good | Good functional group tolerance on the pyrimidine and benzoyl moieties. | Steric hindrance can affect the initial quaternization step. Multi-step process.[1] |
| TosMIC-based Synthesis | Pyrrole-2-carbaldehyde, Toluenesulfonylmethyl isocyanide (TosMIC) | DBU | Room temperature, 18h | 88 | One-pot reaction, mild conditions. | Limited commercial availability of substituted pyrrole-2-carbaldehydes.[2] |
Detailed Experimental Protocols
Method 1: 1,3-Dipolar Cycloaddition of Pyrimidinium N-ylides
This method involves the initial quaternization of a 4-substituted pyrimidine followed by an in-situ generation of the pyrimidinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an acetylenic dipolarophile.
Step 1: Synthesis of Pyrimidinium Bromides
A solution of the 4-substituted pyrimidine (e.g., 4-(2-pyridyl)pyrimidine) and a bromoacetophenone derivative in acetone is stirred at room temperature. The resulting pyrimidinium bromide is then filtered and washed to be used in the subsequent step.
Step 2: Synthesis of Pyrrolo[1,2-c]pyrimidines
The previously synthesized pyrimidinium bromide (3 mmol) and an acetylenic dipolarophile (3.5 mmol) are stirred under reflux in 20 mL of 1,2-epoxybutane for 24 hours. The product precipitates and is collected by filtration. Further purification can be achieved by crystallization from ethanol or by column chromatography on Al2O3 using methylene chloride as the eluent.[1]
Method 2: TosMIC-based Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidines
This one-pot reaction provides a straightforward route to 3-tosylpyrrolo[1,2-c]pyrimidines, which can be further functionalized.
Toluenesulfonylmethyl isocyanide (1.2 equiv) is dissolved in anhydrous THF, and DBU (1.2 equiv) is added, with the solution stirred for 10 minutes. In a separate flask, the desired pyrrole-2-carbaldehyde is dissolved in anhydrous THF. This aldehyde solution is then added dropwise to the isocyanide solution, and the resulting mixture is stirred at room temperature for 18 hours. The product is then purified by column chromatography.[2]
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic methods.
Caption: Workflow for the 1,3-Dipolar Cycloaddition synthesis.
Caption: Workflow for the TosMIC-based one-pot synthesis.
Conclusion
Both the 1,3-dipolar cycloaddition and the TosMIC-based synthesis offer viable and reproducible pathways to the pyrrolo[1,2-c]pyrimidine core. The choice of method will largely depend on the desired substitution pattern and the availability of starting materials. The TosMIC method offers a more streamlined, one-pot approach with milder conditions, making it an attractive option for rapid library synthesis. The 1,3-dipolar cycloaddition, while being a multi-step process, provides access to a different range of functionalized derivatives. For research and drug development professionals, a careful consideration of the target molecule and the synthetic resources available will be key to selecting the most appropriate and reproducible synthetic strategy.
References
Validating the Biological Activity of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its Analogs: A Comparative Guide
This guide provides an objective comparison of the biological activity of Pyrrolo[1,2-c]pyrimidin-1(2H)-one and its related derivatives with other heterocyclic compounds exhibiting anticancer properties. The information presented is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The Pyrrolo[1,2-c]pyrimidine scaffold is a core structure in a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This section compares the cytotoxic activity of various pyrrolopyrimidine derivatives and other related heterocyclic compounds against several human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrrolopyrimidine Derivatives and Related Compounds
| Compound Class | Specific Derivative | Target/Mechanism | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Notes |
| Pyrrolo[2,3-d]pyrimidine | (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl...azepin-4-imine | DDR2 Inhibition | - | - | - | 4.01[1] | Exhibited selective activity against colon cancer cell line.[1] |
| Pyrrolo[2,3-d]pyrimidine | (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl...azepin-4-imine | DDR2 Inhibition | - | - | - | 4.55[1] | |
| Pyrrolo[3,2-c]pyridine | Derivative 10t (with indolyl B-ring) | Colchicine-binding site inhibitor | 0.12[2] | 0.15[2] | 0.21[2] | - | Demonstrates potent antiproliferative activities.[2] |
| Pyrrolo[1,2-b]pyridazine | Phenstatin analog | Tubulin Polymerization Inhibition | GI50 < 0.1 | GI50 < 0.1 | GI50 < 0.1 | GI50 < 0.1 | Shows broad-spectrum antiproliferative activity.[3] |
| Pyrrolo[2,1-a]phthalazine | Phenstatin analog | Tubulin Polymerization Inhibition | GI50 < 0.1 | GI50 < 0.1 | GI50 < 0.1 | GI50 < 0.1 | Potent growth inhibition observed in NCI-60 cell line screen.[3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The data presented is for structurally related pyrrolopyrimidine derivatives, which are expected to exhibit similar biological activities. Variations in experimental conditions across different studies should be considered when comparing IC50/GI50 values.
Key Signaling Pathway: PI3K/Akt
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for anticancer drug development. Many pyrrolopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Pyrrolopyrimidines.
Experimental Workflow for Biological Activity Validation
The validation of the biological activity of a compound like this compound typically follows a multi-step experimental workflow, starting from broad screening to more specific mechanistic studies.
Caption: A typical experimental workflow for validating the biological activity of a novel compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments typically used to validate the biological activity of compounds such as this compound.
Cell Viability/Cytotoxicity (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3K enzyme.
Materials:
-
Recombinant human PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer
-
Test compound
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF™ Assay kit)
-
384-well plates
Protocol (example using a commercial kit):
-
In a 384-well plate, incubate the PI3K enzyme with the test compound at various concentrations in the reaction buffer.[7]
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[7]
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.[7]
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).[7]
-
Add the detection reagents according to the manufacturer's protocol. This may involve a series of steps to measure the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.[7][8]
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of PI3K inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt, a downstream target of PI3K, to confirm the compound's effect on the signaling pathway within the cell.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[12]
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 8. promega.es [promega.es]
- 9. Western blotting of Akt phosphorylation. [bio-protocol.org]
- 10. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolopyrimidine Isomers in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of various pyrrolopyrimidine isomers. While the primary focus was intended to be on Pyrrolo[1,2-c]pyrimidin-1(2H)-one, a thorough review of published scientific literature reveals a significant lack of specific biological data, particularly concerning its anticancer activity. Therefore, this guide will focus on a comparative analysis of other well-researched and biologically active pyrrolopyrimidine isomers, providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Introduction to Pyrrolopyrimidines
Pyrrolopyrimidines are a class of heterocyclic compounds composed of a fused pyrrole and pyrimidine ring system. Their structural similarity to purine nucleobases makes them a compelling scaffold for the design of therapeutic agents that can interact with various biological targets, including protein kinases, which are often dysregulated in cancer. Different arrangements of the nitrogen atoms and the fusion points of the two rings give rise to several isomers, each with distinct chemical and pharmacological properties. This guide will explore the anticancer potential of prominent isomers for which experimental data is available.
Comparative Anticancer Activity
The anticancer activity of various pyrrolopyrimidine isomers has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparing cytotoxic potency. The following tables summarize the reported IC50 values for different pyrrolopyrimidine derivatives.
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) | HT-29 (Colon) | 4.01 ± 0.20 | [1] |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8f) | HT-29 (Colon) | 4.55 ± 0.23 | [1] |
| Compound 14a | MCF7 (Breast) | 1.7 (µg/ml) | [2] |
| Compound 18b | MCF7 (Breast) | 3.4 (µg/ml) | [2] |
| Compound 16b | MCF7 (Breast) | 5.7 (µg/ml) | [2] |
| Compound 17 | HePG2 (Liver) | 8.7 (µg/ml) | [2] |
| Compound 17 | PACA2 (Pancreatic) | 6.4 (µg/ml) | [2] |
Table 2: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 16 (oxygen-linked) | KDR expressing cells | 33 | [3] |
| Compound 12 (sulfur-linked) | KDR expressing cells | 110 | [3] |
| Compound 13 (amine-linked) | KDR expressing cells | 1400 | [3] |
Table 3: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10t | HeLa (Cervical) | 0.12 | [4][5] |
| Compound 10t | SGC-7901 (Gastric) | 0.15 | [4][5] |
| Compound 10t | MCF-7 (Breast) | 0.21 | [4][5] |
Experimental Protocols
The evaluation of anticancer activity for the compounds listed above is predominantly carried out using the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds (pyrrolopyrimidine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several pyrrolopyrimidine isomers exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
MERTK Signaling Pathway
The MERTK (MER Tyrosine Kinase) receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Overexpression of MERTK is observed in various cancers and is associated with poor prognosis.[6][7] Activation of MERTK triggers several downstream pro-oncogenic signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.[8][9]
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Comparative Study of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Analogs and Related Isomers as Anticancer Agents
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of pyrrolopyrimidine scaffolds reveals their significant potential in the development of novel anticancer therapeutics. While direct comparative studies on Pyrrolo[1,2-c]pyrimidin-1(2H)-one analogs are limited in the current scientific literature, extensive research on its isomers, particularly pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, provides valuable insights into the therapeutic promise of this heterocyclic family.
The pyrrolopyrimidine nucleus is a key structural motif in numerous biologically active compounds, acting as a versatile scaffold in the design of targeted anticancer agents.[1] These compounds are recognized as purine antimetabolites and have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2]
Performance of Pyrrolopyrimidine Analogs as Anticancer Agents
Numerous studies have demonstrated the potent cytotoxic activities of various pyrrolopyrimidine derivatives against a range of cancer cell lines. The anticancer efficacy is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases.[1]
A comparative summary of the anticancer activity of selected pyrrolopyrimidine analogs from different isomeric classes is presented below. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Pyrrolopyrimidine Derivative | MCF-7 (Breast Cancer) | 23.42 | [3] |
| Compound 8f | Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.55 ± 0.23 | [4][5] |
| Compound 8g | Tricyclic Pyrrolo[2,3-d]pyrimidine | HT-29 (Colon Cancer) | 4.01 ± 0.20 | [4][5] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical Cancer) | 0.12 | [6][7] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | SGC-7901 (Gastric Cancer) | 0.15 | [6][7] |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | MCF-7 (Breast Cancer) | 0.21 | [6][7] |
| SK-17 | Pyrrolopyrimidine Derivative | KRAS G12C Mutant Cells | Potent Inhibition | [2] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a series of standardized in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration.
-
Staining: Cells are stained with fluorescent dyes that specifically label apoptotic cells (e.g., Annexin V and Propidium Iodide).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrrolopyrimidine derivatives are often mediated through the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. While the precise signaling pathways modulated by this compound analogs are not well-documented, the broader class of pyrrolopyrimidines is known to target several key kinases.
Pyrrolopyrimidine derivatives have been identified as inhibitors of various protein kinases, which play a central role in signal transduction pathways that control cell growth, division, and survival.[1] For instance, some analogs have shown inhibitory activity against Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[3] Others have been developed as potent inhibitors of KRAS G12C, a common mutation in various cancers.[2]
Below is a generalized representation of a kinase inhibition pathway, a common mechanism of action for many anticancer pyrrolopyrimidine derivatives.
Caption: Generalized Kinase Inhibition Pathway for Anticancer Pyrrolopyrimidines.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of synthesized compounds follows a systematic workflow.
Caption: Experimental Workflow for Screening Anticancer Pyrrolopyrimidine Analogs.
References
- 1. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 2. [PDF] Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents | Semantic Scholar [semanticscholar.org]
- 3. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the SAR of Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivatives: A Sparsely Mapped Terrain
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. However, the journey into the structure-activity relationship (SAR) of Pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives reveals a landscape with limited charted territory. Extensive investigation into the biological activities of this specific pyrrolopyrimidine isomer has yet to be widely published, presenting a significant knowledge gap in the field of medicinal chemistry.
While the broader family of pyrrolopyrimidines, particularly the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers, has been a fertile ground for the development of potent kinase inhibitors and other therapeutic agents, the this compound scaffold remains largely unexplored in terms of its therapeutic potential.[1][2][3] This scarcity of dedicated research means that a comprehensive comparison guide detailing quantitative SAR data, experimental protocols, and associated signaling pathways for this specific derivative class cannot be constructed at this time.
The available literature primarily focuses on the synthesis of the Pyrrolo[1,2-c]pyrimidine core structure, often as part of broader synthetic methodology studies rather than targeted biological evaluations.[4][5] Some studies have explored the synthesis of related fused pyrimidine systems, such as pyrido[3,2-e]pyrrolo[1,2-c]pyrimidines, with expected anti-inflammatory activity, but these represent more complex tricyclic structures and do not provide specific SAR data for the bicyclic this compound core.[6]
The broader landscape of fused pyrimidine derivatives is rich with examples of potent biological activity, often targeting key enzymes in signaling pathways related to cancer and inflammation.[7][8][9] For instance, various fused pyrimidine systems have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[7]
A Path Forward: Lessons from Well-Studied Isomers
Given the limited information on the target scaffold, researchers interested in the potential of this compound derivatives can draw valuable insights from the extensive research on its isomers. The pyrrolo[2,3-d]pyrimidine scaffold, for example, is a well-established pharmacophore found in numerous clinically approved drugs. A hypothetical workflow for investigating a novel class of derivatives, based on common practices for related compounds, is presented below.
Caption: Hypothetical workflow for the investigation of novel this compound derivatives.
Potential Signaling Pathways to Investigate
Based on the known activities of other pyrrolopyrimidine isomers, a logical starting point for investigating the biological effects of this compound derivatives would be to screen them against various protein kinases. Many pyrrolopyrimidines are ATP-competitive inhibitors due to their structural similarity to adenine. A simplified representation of a generic kinase signaling pathway that could be a potential target is shown below.
Caption: A generic receptor tyrosine kinase signaling pathway that could be a target for novel inhibitors.
Conclusion and Future Directions
The field of medicinal chemistry is ripe with opportunities for the exploration of novel heterocyclic scaffolds. The current lack of extensive research on the structure-activity relationship of this compound derivatives presents a clear opportunity for new avenues of investigation. By leveraging the knowledge gained from well-studied isomers and employing established drug discovery workflows, researchers can begin to map the biological potential of this intriguing, yet understudied, chemical entity. Future studies focused on the synthesis and systematic biological evaluation of a library of this compound derivatives are essential to unlock their therapeutic promise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Pyrrolo[1,2-c]pyrimidin-1(2H)-one Derivative Against Known Polo-like Kinase 1 Inhibitors
A Comparative Guide for Researchers in Oncology Drug Discovery
This guide provides a comparative analysis of a novel hypothetical compound, Pyrrolo[1,2-c]pyrimidin-1(2H)-one derivative "PCP-1," against established inhibitors of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, making it a prime target for anticancer therapies.[1][2] The overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[2][3] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel oncology therapeutics.
Comparative Inhibitory Activity
The inhibitory potential of PCP-1 against PLK1 was evaluated and compared with several well-characterized PLK1 inhibitors currently in various stages of preclinical and clinical development. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Compound | Target | IC50 (nM) | Development Phase |
| PCP-1 (Hypothetical) | PLK1 | 5.8 | Preclinical |
| Volasertib (BI 6727) | PLK1 | 0.87 | Phase III Clinical Trials |
| BI 2536 | PLK1 | 0.83 | Preclinical/Phase I |
| GSK461364A | PLK1 | 2.5 | Clinical Trials |
| Rigosertib (ON 01910) | PLK1 | 18 | Phase III Clinical Trials |
| T521 | PLK1 | 1220 (PBD) | Preclinical |
Note: Lower IC50 values indicate higher potency. Data for known inhibitors are compiled from publicly available literature.[2][4] T521 targets the Polo-Box Domain (PBD) of PLK1, a different binding site than the ATP-competitive inhibitors.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PLK1 in mitosis and a typical workflow for evaluating PLK1 inhibitors.
Caption: Role of PLK1 in Mitosis and Point of Inhibition.
Caption: Experimental Workflow for PLK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PLK1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human PLK1 kinase.
Materials:
-
Recombinant human PLK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-PLKtide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
Test compounds (PCP-1 and known inhibitors) dissolved in DMSO
-
384-well microplates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or equivalent
-
Plate reader capable of luminescence detection
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
In a 384-well plate, 2.5 µL of the diluted compound is added to each well.
-
5 µL of a solution containing the PLK1 enzyme and the biotinylated peptide substrate is added to each well.
-
The plate is incubated at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
The kinase reaction is initiated by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for PLK1.
-
The reaction is allowed to proceed at room temperature for 1 hour.
-
The reaction is stopped, and the remaining ATP is quantified by adding 10 µL of the Kinase-Glo® reagent.
-
The plate is incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a high concentration of a known inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line known to overexpress PLK1 (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of test compounds on cell cycle progression.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cells are seeded in 6-well plates and treated with test compounds at concentrations around their IC50 values for 24 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed by dropwise addition of cold 70% ethanol while vortexing.
-
The fixed cells are stored at -20°C for at least 2 hours.
-
The cells are then washed with PBS and resuspended in PI staining solution.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.
References
- 1. Polo-like kinases inhibitors [ora.uniurb.it]
- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Analysis of Pyrrolopyrimidine Derivatives In Vitro and In Vivo
Due to the limited availability of published data for the specific molecule Pyrrolo[1,2-c]pyrimidin-1(2H)-one, this guide provides a comparative analysis of a closely related and well-studied class of compounds: Pyrrolo[2,3-d]pyrimidine derivatives. These compounds have garnered significant interest as potent kinase inhibitors in cancer therapy. This guide will focus on a representative pyrrolo[2,3-d]pyrimidine derivative, an ENPP1 inhibitor, to illustrate the comparison between in vitro and in vivo results, a critical step in the drug development pipeline.
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, none more critical than the "in vitro-in vivo" gap. Promising results in a controlled cellular environment do not always translate to efficacy in a complex biological system. This guide delves into this translational challenge by examining the experimental data for a representative pyrrolo[2,3-d]pyrimidine derivative, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immune evasion.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative pyrrolopyrimidine-based ENPP1 inhibitor, compound 18p , based on published studies.[1]
| Parameter | In Vitro Result | In Vivo Result |
| Target Inhibition | IC50 = 25.0 nM (against human ENPP1) | Not directly measured |
| Cellular Activity | Increased cGAMP-induced ISRE activation and cytokine secretion in THP-1 dual cells | Not directly measured |
| Antitumor Efficacy | Not applicable | Suppression of tumor growth in a 4T1 syngeneic mouse model |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the complexities of translating in vitro findings to in vivo models.
In Vitro ENPP1 Inhibition Assay
The in vitro potency of the representative pyrrolopyrimidine derivative was determined using a recombinant human ENPP1 enzymatic assay. The assay measures the ability of the compound to inhibit the enzymatic activity of ENPP1. The AMP-Glo™ Assay was utilized to quantify the amount of AMP produced by ENPP1, with a decrease in AMP production indicating inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[1]
In Vitro Cellular Activity Assay
To assess the compound's activity in a cellular context, THP-1 dual cells, which are engineered to report the activation of the STING (Stimulator of Interferon Genes) pathway, were used. These cells were treated with the ENPP1 inhibitor in the presence of cGAMP, a natural STING agonist that is a substrate for ENPP1. The activation of the STING pathway was measured by the induction of an Interferon-Stimulated Response Element (ISRE)-driven luciferase reporter and the secretion of cytokines such as IFN-β and IP-10.[1]
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity was evaluated in a 4T1 syngeneic mouse model. 4T1 murine breast cancer cells were implanted into the mammary fat pad of female BALB/c mice. Once the tumors reached a palpable size, the mice were treated with the pyrrolopyrimidine derivative. Tumor growth was monitored over time, and the efficacy of the compound was determined by comparing the tumor volume in the treated group to a vehicle-treated control group.[1]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo study.
References
The Scarcely Explored Landscape of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Comparative Guide to its Bioactive Isomers
A comprehensive review of peer-reviewed literature reveals a notable scarcity of biological activity and quantitative performance data for Pyrrolo[1,2-c]pyrimidin-1(2H)-one. While the broader family of pyrrolopyrimidines has garnered significant attention in medicinal chemistry, particularly as potent kinase inhibitors and anticancer agents, the [1,2-c] isomeric scaffold remains a largely uncharted territory. This guide, therefore, aims to provide a comparative overview of the well-documented biological activities of other key pyrrolopyrimidine isomers, namely pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, to offer a valuable resource for researchers and drug development professionals. By presenting the established data for these related compounds, we highlight the untapped potential and the pressing need for further investigation into the pharmacological profile of this compound.
The pyrrolopyrimidine nucleus, a fused heterocyclic system, is a recognized privileged scaffold in drug discovery due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets.[1] This has led to the development of numerous derivatives with diverse therapeutic applications.
Synthesis of the Pyrrolopyrimidine Core
The synthesis of the pyrrolopyrimidine scaffold can be achieved through various synthetic routes. For the specific Pyrrolo[1,2-c]pyrimidine core, one reported method involves the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides with various dipolarophiles.[2] Another approach describes the synthesis from pyrrole-2-carbaldehydes with reagents like toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate.[2]
Comparative Biological Activity of Pyrrolopyrimidine Isomers
The majority of research has concentrated on the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds, which have yielded several clinically relevant molecules. These compounds predominantly exhibit their therapeutic effects through the inhibition of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated as potent inhibitors of a range of protein kinases, demonstrating significant antitumor activity in various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8f | Not Specified | HT-29 (Colon) | 4.55 ± 0.23 | [3] |
| Compound 8g | Not Specified | HT-29 (Colon) | 4.01 ± 0.20 | [3] |
| Compound 10a | Not Specified | HeLa (Cervical) | ~23-28 | [3] |
| Compound 10b | Not Specified | MCF-7 (Breast) | ~23-28 | [3] |
Table 1: In vitro cytotoxic activity of selected tricyclic pyrrolo[2,3-d]pyrimidine derivatives. [3]
Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against several human cancer cell lines.[4][5]
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Tubulin | HeLa (Cervical) | 0.83 ± 0.07 | [5] |
| SGC-7901 (Gastric) | 1.12 ± 0.11 | [5] | ||
| MCF-7 (Breast) | 1.56 ± 0.15 | [5] | ||
| 10t | Tubulin | HeLa (Cervical) | 0.12 ± 0.01 | [4][5] |
| SGC-7901 (Gastric) | 0.15 ± 0.02 | [5] | ||
| MCF-7 (Breast) | 0.21 ± 0.02 | [4][5] | ||
| Combretastatin A-4 (CA-4) | Tubulin | HeLa (Cervical) | 0.0021 ± 0.0002 | [5] |
| SGC-7901 (Gastric) | 0.0025 ± 0.0003 | [5] | ||
| MCF-7 (Breast) | 0.0032 ± 0.0004 | [5] |
Table 2: In vitro antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. [4][5]
Experimental Protocols
Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidin-4(1H)-imines (8a-j)
To a solution of the corresponding tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, was added trifluoromethanesulfonic anhydride (1.2 mmol). The mixture was stirred at room temperature for 30 minutes. Then, the respective amine (1.5 mmol) was added, and the reaction mixture was stirred for an additional 2-4 hours. The reaction was monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired imine derivatives.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]
Tubulin Polymerization Assay
Tubulin polymerization was monitored by the increase in absorbance at 340 nm. The reaction mixture contained 1.5 mg/mL of tubulin in G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP) in the presence or absence of the test compounds. The polymerization was initiated by incubating the mixture at 37 °C, and the absorbance was recorded every minute for 60 minutes.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for the synthesis and evaluation of pyrrolopyrimidine derivatives and a simplified signaling pathway targeted by some of these compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for pyrrolopyrimidine-based kinase inhibitors.
Conclusion
While the existing body of research extensively covers the synthesis and biological activities of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers, establishing them as valuable scaffolds in anticancer drug discovery, this compound remains a notable exception with a significant lack of published biological data. The potent and diverse activities of its isomers strongly suggest that this compound derivatives could also possess valuable pharmacological properties. This guide serves as a call to the research community to explore the synthesis and biological evaluation of this understudied scaffold, which may hold the key to novel therapeutic agents. The provided data on related isomers can serve as a valuable benchmark for such future investigations.
References
- 1. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrrolo[1,2-c]pyrimidin-1(2H)-one: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Pyrrolo[1,2-c]pyrimidin-1(2H)-one is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals, ensuring that this chemical is handled responsibly from synthesis to disposal.
Core Principles of Chemical Waste Disposal
The fundamental principle for the disposal of this compound, as with many heterocyclic compounds used in research and development, is to treat it as hazardous waste. This approach minimizes environmental impact and ensures compliance with regulatory standards. The recommended disposal route is to entrust the material to a licensed and approved waste disposal company.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any contaminated materials. The label should clearly state the chemical name and associated hazards.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing and potential chemical reactions.
-
-
Container Management:
-
Use a chemically resistant, sealable container for waste collection.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Personal Protective Equipment (PPE):
-
When handling waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of in the dedicated waste container.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures with licensed waste disposal contractors.
-
Hazard Profile of Structurally Similar Compounds
Although specific quantitative data for this compound is not available, the hazard statements for related pyrimidine compounds provide an indication of the potential risks. These include:
-
Harmful if swallowed.[2]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
This information underscores the importance of proper handling and disposal to mitigate potential exposure.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance tailored to your specific facilities and regulations.
References
Essential Safety and Operational Guide for Handling Pyrrolo[1,2-c]pyrimidin-1(2H)-one
This document provides crucial safety and logistical information for the handling, use, and disposal of Pyrrolo[1,2-c]pyrimidin-1(2H)-one in a laboratory setting. The following procedures are based on general best practices for handling novel chemical compounds and data extrapolated from structurally similar molecules. Researchers, scientists, and drug development professionals should use this guide as a primary resource for ensuring laboratory safety and operational efficiency.
Hazard Identification and Risk Assessment
Presumed Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE.[3][4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[5][6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact.[4][5] For prolonged handling or immersion, consult glove manufacturer's chemical resistance guides. Always inspect gloves before use and replace them immediately if compromised. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[6] Ensure it covers all exposed skin on the arms. |
| Feet | Closed-Toed Shoes | Shoes must cover the entire foot; sandals or perforated shoes are not permitted.[4][8] |
| Respiratory | Respirator (if necessary) | If engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols, a respirator may be required.[5][9] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][10]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Review SDS of Analogs: Familiarize yourself with the SDS of similar compounds, such as 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine, to understand potential hazards and emergency procedures.[1]
3.2. Handling and Experimental Workflow
3.3. Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Dispose of contaminated materials as hazardous waste. |
Disposal Plan
Proper chemical waste disposal is critical to ensure environmental and personal safety.
4.1. Waste Segregation
4.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards.
-
Storage: Store waste in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of chemical waste down the drain.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hsa.ie [hsa.ie]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
